7-Azaspiro[3.5]nonane-2-ethanol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2-(7-azaspiro[3.5]nonan-2-yl)ethanol |
InChI |
InChI=1S/C10H19NO/c12-6-1-9-7-10(8-9)2-4-11-5-3-10/h9,11-12H,1-8H2 |
InChI-Schlüssel |
KKVVWZZANJNIBT-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 7-Azaspiro[3.5]nonane-2-ethanol
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the predicted core chemical properties of 7-Azaspiro[3.5]nonane-2-ethanol, a novel spirocyclic compound with potential applications in drug discovery and development. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this document focuses on predicted physicochemical properties, a proposed synthetic pathway, and a detailed hypothetical experimental protocol. The 7-azaspiro[3.5]nonane scaffold offers a unique three-dimensional architecture, which can impart favorable pharmacological characteristics.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of novel spirocyclic scaffolds.
Introduction
Spirocyclic systems have gained significant traction in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved physicochemical properties and present novel intellectual property opportunities.[1] The 7-azaspiro[3.5]nonane framework, in particular, provides a robust scaffold that can orient substituents in precise vectors, making it a desirable core for creating compound libraries for high-throughput screening.[1] This guide focuses on the 2-ethanol derivative of this scaffold, this compound, a compound for which experimental data is not yet widely available. This document aims to bridge this gap by providing a foundational understanding based on theoretical predictions and established synthetic methodologies for related compounds.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using established computational models and Quantitative Structure-Property Relationship (QSPR) methods. It is crucial to note that these are theoretical predictions and should be confirmed by experimental data.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C10H19NO | - |
| Molecular Weight | 169.26 g/mol | - |
| Boiling Point | 250-270 °C | QSPR models based on molecular descriptors.[2][3][4][5] |
| Aqueous Solubility | Moderately Soluble | Fragment-based and machine learning models.[6][7][8][9][10] |
| pKa (of the amine) | 9.5 - 10.5 | Quantum-chemical descriptor models.[11][12][13][14] |
| LogP | 1.5 - 2.0 | Fragment-based prediction (e.g., Molinspiration).[15] |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized starting from the parent 7-Azaspiro[3.5]nonane. A common and effective method for introducing an ethanol (B145695) group to a secondary amine is through reductive amination with 2-hydroxyacetaldehyde or direct alkylation with a protected 2-haloethanol.
Below is a Graphviz diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
The following is a hypothetical, detailed experimental protocol for the synthesis of this compound based on the proposed pathway.
Synthesis of 7-Azaspiro[3.5]nonane
The parent scaffold can be synthesized according to methods described in the literature, for example, through the reduction of a corresponding lactam intermediate.[16][17]
Synthesis of this compound
Materials:
-
7-Azaspiro[3.5]nonane (1.0 eq)
-
2-Bromoethanol (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/Hexanes solvent system
Procedure:
-
To a solution of 7-Azaspiro[3.5]nonane in anhydrous acetonitrile, add potassium carbonate.
-
Add 2-bromoethanol dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Logical Relationships in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold and its derivatives, such as the 2-ethanol variant, are of interest in drug discovery due to their three-dimensional nature. The following diagram illustrates the logical relationship and potential workflow in a drug discovery context.
Caption: Logical workflow for utilizing the spirocyclic scaffold in drug discovery.
Conclusion
While experimental data for this compound is not currently available in the public domain, this technical guide provides a foundational understanding of its predicted chemical properties and a viable synthetic approach. The unique structural characteristics of the 7-azaspiro[3.5]nonane core suggest that its derivatives are promising candidates for further investigation in medicinal chemistry. The information presented herein is intended to serve as a starting point for researchers and to stimulate further experimental exploration of this and related compounds.
Disclaimer
The chemical properties and experimental protocols described in this document are based on theoretical predictions and established chemical principles for analogous compounds. This information has not been experimentally validated for this compound and should be used for informational and planning purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. d-nb.info [d-nb.info]
- 10. Physics-Based Solubility Prediction for Organic Molecules | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. mdpi.com [mdpi.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. On-line Software [vcclab.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Stereoselective Synthesis of 7-Azaspiro[3.5]nonane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensionality. This rigid framework allows for the precise spatial orientation of substituents, which can lead to improved pharmacological properties such as enhanced binding affinity and selectivity for biological targets, as well as favorable physicochemical characteristics.[1] This guide provides a comprehensive overview of the stereoselective synthetic strategies for accessing chiral 7-azaspiro[3.5]nonane derivatives, detailed experimental protocols, and insights into their roles in modulating key signaling pathways.
Key Synthetic Strategies
The primary challenge in the synthesis of 7-azaspiro[3.5]nonane derivatives lies in the stereoselective construction of the spirocyclic quaternary carbon center.[1] Several powerful methods have been developed to address this challenge, with rhodium-catalyzed asymmetric cyclopropanation and chiral auxiliary-mediated synthesis being two of the most prominent and effective approaches.[1]
Rhodium-Catalyzed Asymmetric Cyclopropanation
A highly effective method for the stereoselective synthesis of the 7-azaspiro[3.5]nonane framework involves the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins, such as 4-methylenepiperidine (B3104435) derivatives, with donor/acceptor carbenes.[2] This method allows for the creation of a spiro[2.5]octane precursor with high levels of enantioselectivity.[1] Subsequent ring expansion of the cyclopropane (B1198618) furnishes the desired 7-azaspiro[3.5]nonane skeleton.[1] The use of a chiral dirhodium catalyst, such as Rh₂(S-PTAD)₄, is crucial for controlling the stereochemistry of the cyclopropanation reaction.[1]
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry in organic synthesis.[3] This method involves the temporary attachment of an enantiomerically pure molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key bond-forming reaction.[3] For the synthesis of 7-azaspiro[3.5]nonane derivatives, a chiral auxiliary can be employed to control an alkylation or a Michael addition reaction to construct the chiral spirocenter.[1] After the desired stereocenter has been established, the auxiliary is cleaved to provide the enantiomerically enriched product.[1]
Quantitative Data Summary
The following tables summarize quantitative data for key stereoselective reactions used in the synthesis of 7-azaspiro[3.5]nonane and related azaspirocyclic compounds.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Exocyclic Olefins
| Entry | Alkene Substrate | Diazo Compound | Catalyst | Yield (%) | d.r. | ee (%) | Reference |
| 1 | N-Boc-4-methylenepiperidine | Ethyl diazoacetate | Rh₂(S-PTAD)₄ | - | - | >95 | [1] |
| 2 | N-Ts-4-methylenepiperidine | Methyl phenyldiazoacetate | Rh₂(S-p-PhTPCP)₄ | 74 | - | 96 | [2] |
Data for entry 1 is qualitative based on the source. Further experimental data would be needed for a quantitative value.
Table 2: Chiral Auxiliary-Mediated Asymmetric Alkylation
| Entry | Substrate | Chiral Auxiliary | Electrophile | Yield (%) | d.r. | Reference |
| 1 | Piperidinone-derived enolate | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Benzyl bromide | >95 | >98:2 | [3] |
This table provides a representative example of a chiral auxiliary approach that can be adapted for the synthesis of 7-azaspiro[3.5]nonane precursors.
Experimental Protocols
Rhodium-Catalyzed Asymmetric Cyclopropanation of N-Boc-4-methylenepiperidine
Materials:
-
N-Boc-4-methylenepiperidine
-
Ethyl diazoacetate
-
Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-methylenepiperidine (1.0 equiv) and the chiral rhodium(II) catalyst (0.5-2 mol%) in anhydrous DCM.[1]
-
To this mixture, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM dropwise over 1 hour at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the chiral ethyl 1-(tert-butoxycarbonyl)-1-azaspiro[2.5]octane-2-carboxylate.[1]
General Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for a chiral auxiliary-controlled synthesis.
Signaling Pathways and Therapeutic Potential
7-Azaspiro[3.5]nonane derivatives have shown significant promise as modulators of key signaling pathways implicated in various diseases, highlighting their potential in drug discovery.
GPR119 Agonism for Type 2 Diabetes
The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into potent agonists of G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][4] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes.[1]
References
Physicochemical Properties of the 7-Azaspiro[3.5]nonane Scaffold: A Technical Guide
The 7-azaspiro[3.5]nonane scaffold has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure. This spirocyclic motif, characterized by a shared carbon atom between a cyclobutane (B1203170) and a piperidine (B6355638) ring, offers a rigid framework that can orient substituents in precise vectors. This rigidity can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets, as well as favorable physicochemical characteristics compared to more flexible or planar structures. This technical guide provides an in-depth overview of the core physicochemical properties of the 7-azaspiro[3.5]nonane scaffold, detailed experimental protocols for their determination, and visualization of relevant biological pathways.
Physicochemical Properties
The physicochemical properties of the 7-azaspiro[3.5]nonane core are fundamental to its application in drug design. These properties, including lipophilicity (logP), acidity (pKa), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of molecules incorporating this scaffold.
Core Scaffold Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem[1] |
| Molecular Weight | 125.21 g/mol | PubChem[1] |
| XLogP3 (cLogP) | 1.8 | PubChem[1] |
| Topological Polar Surface Area | 12.0 Ų | PubChem[1] |
| pKa | Not Determined | [2] |
| Aqueous Solubility | Not Determined | [2] |
Properties of Representative Derivatives
The substitution on the 7-azaspiro[3.5]nonane core significantly influences its physicochemical properties. The following table provides data for selected derivatives to illustrate these effects.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| 7-Oxa-2-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | -0.2 | 21.3 Ų |
| 7-Oxa-1-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 0.2 | 21.3 Ų |
| 7-(Phenylmethyl)-7-azaspiro[3.5]nonane-2,7-dicarboxylic acid | C₁₇H₂₁NO₄ | 303.35 | 1.9 | 63.3 Ų |
Key Biological Signaling Pathways
Derivatives of the 7-azaspiro[3.5]nonane scaffold have shown significant activity as modulators of key signaling pathways implicated in various diseases, including metabolic disorders and cancer.
GPR119 Agonism
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[2] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3]
References
Discovery and Synthesis of Novel 7-Azaspiro[3.5]nonane Analogs: A Technical Guide for Drug Development Professionals
Introduction
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensional and rigid nature offers a unique framework for the precise spatial orientation of substituents, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery and synthesis of novel 7-azaspiro[3.5]nonane analogs, with a focus on their application as G protein-coupled receptor 119 (GPR119) agonists and covalent inhibitors of the oncogenic KRAS G12C mutant. This document is intended for researchers, scientists, and drug development professionals, providing quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Data Presentation: Biological Activity of 7-Azaspiro[3.5]nonane Analogs
The following tables summarize the quantitative biological data for two classes of 7-azaspiro[3.5]nonane derivatives: GPR119 agonists and KRAS G12C inhibitors.
Table 1: In Vitro GPR119 Agonistic Activity of 7-Azaspiro[3.5]nonane Derivatives
| Compound ID | R² (piperidine N-capping group) | R³ (left aryl group) | hGPR119 EC50 (nM)[1] |
| 54a | -CH₃ | 4-F-Ph | 150 |
| 54b | -C₂H₅ | 4-F-Ph | 89 |
| 54c | -CH(CH₃)₂ | 4-F-Ph | 45 |
| 54d | -c-propyl | 4-F-Ph | 62 |
| 54e | -CH₂c-propyl | 4-F-Ph | 35 |
| 54f | -CH₂CH(CH₃)₂ | 4-F-Ph | 28 |
| 54g | -C(CH₃)₃ | 4-F-Ph | 10 |
| 54h | -CH₂C(CH₃)₃ | 4-F-Ph | 25 |
| Reference | Compound A | - | 30 |
Data extracted from Matsuda, D., et al. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. For complete data and experimental details, please refer to the full-text article.
Table 2: In Vitro Inhibitory Activity of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives Against KRAS G12C
| Compound ID | R Group on Quinazoline | Cell-Based pERK Inhibition IC50 (nM) | Cell Growth Inhibition (NCI-H1373) IC50 (nM) |
| 5c (Lead) | - | ~500 | ~500 |
| 7b (Optimized) | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino] | Potent (Specific value not available in abstract) | Potent (Specific value not available in abstract) |
| ASP6918 | Further Optimized Quinazoline | Potent (Specific value not available in abstract) | Potent (Specific value not available in abstract) |
Data is based on findings reported in abstracts by Yamauchi, T., et al. (2022) Bioorganic & Medicinal Chemistry, 71, 116949 and Abe, T., et al. (2024) Bioorganic & Medicinal Chemistry, 98, 117581. For specific IC50 values and detailed structure-activity relationships, consultation of the full-text articles is recommended.
Signaling Pathways
Understanding the mechanism of action of these novel analogs requires a clear visualization of the targeted signaling pathways.
Caption: GPR119 Agonist Signaling Pathway.
Caption: KRAS G12C Covalent Inhibition Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of 7-azaspiro[3.5]nonane analogs.
General Synthetic Workflow for 7-Azaspiro[3.5]nonane GPR119 Agonists
This workflow outlines the key steps in the synthesis of the 7-azaspiro[3.5]nonane core and subsequent derivatization.
Caption: Synthetic workflow for GPR119 agonists.
Protocol 1: Synthesis of N-Boc-7-azaspiro[3.5]nonane-2-carboxamide Intermediate
-
Materials: N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid, substituted aniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
-
Procedure:
-
To a solution of N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (1.0 eq) in DMF, add the corresponding substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide intermediate.
-
Protocol 2: Boc Deprotection
-
Materials: N-Boc protected intermediate, 4M HCl in 1,4-dioxane (B91453), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected intermediate in DCM.
-
Add 4M HCl in 1,4-dioxane (10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine, which can be used in the next step without further purification.
-
Biological Evaluation Protocols
Protocol 3: In Vitro GPR119 cAMP Assay [1]
-
Objective: To determine the agonistic activity of synthesized compounds on human GPR119.
-
Cell Line: CHO-K1 cells stably expressing human GPR119.
-
Procedure:
-
Seed the CHO-K1-hGPR119 cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add the test compounds at various concentrations to the cells and incubate for 30 minutes at 37 °C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Calculate the EC50 values by plotting the concentration-response curves using a non-linear regression analysis.
-
Protocol 4: KRAS G12C pERK Inhibition Assay
-
Objective: To assess the ability of the compounds to inhibit the downstream signaling of KRAS G12C.
-
Cell Line: NCI-H1373 (human lung adenocarcinoma cell line with KRAS G12C mutation).
-
Procedure:
-
Plate NCI-H1373 cells in a suitable format and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2 hours).
-
Lyse the cells and determine the levels of phosphorylated ERK (pERK) and total ERK using a suitable method, such as Western blotting or a high-throughput immunoassay (e.g., AlphaLISA or HTRF).
-
Normalize the pERK signal to the total ERK signal.
-
Determine the IC50 values by plotting the percentage of pERK inhibition against the compound concentration.
-
Conclusion
The 7-azaspiro[3.5]nonane scaffold is a versatile and valuable core for the design of novel therapeutic agents. The examples of GPR119 agonists and KRAS G12C inhibitors highlight the potential of this structural motif to yield potent and selective drug candidates with favorable pharmacological profiles. The data, protocols, and visualizations provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this exciting area of medicinal chemistry. The continued exploration of the chemical space around the 7-azaspiro[3.5]nonane core holds significant promise for the discovery of new medicines to address unmet medical needs.
References
The 7-Azaspiro[3.5]nonane Core: A Modern Scaffold for Allosteric and Covalent Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic systems, offering a unique conformational rigidity that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the 7-azaspiro[3.5]nonane core, with a focus on its application in the development of GPR119 agonists, covalent KRAS G12C inhibitors, and SARS-CoV-2 3CLpro inhibitors. Detailed experimental protocols and visualizations of key biological pathways and workflows are provided to support researchers in this dynamic field.
The 7-Azaspiro[3.5]nonane Core in Drug Design
The defining feature of the 7-azaspiro[3.5]nonane core is its spirocyclic nature, where a cyclobutane (B1203170) ring and a piperidine (B6355638) ring are joined by a single common carbon atom. This arrangement imparts a rigid, three-dimensional geometry that allows for the precise positioning of substituents in space. This is a significant advantage over more flexible aliphatic or aromatic scaffolds, as it can enhance binding affinity to biological targets and reduce off-target effects. Furthermore, the introduction of a spirocyclic center can improve physicochemical properties such as solubility and metabolic stability.
Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane Derivatives
The versatility of the 7-azaspiro[3.5]nonane core is evident in its successful application to a diverse range of biological targets. The following sections summarize the SAR for key therapeutic areas.
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones.[1] A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.[2]
Key SAR Insights:
The general structure of these agonists consists of a central 7-azaspiro[3.5]nonane core with substitutions on the piperidine nitrogen (R²) and an aryl group (R³). Optimization of these two positions has been critical for achieving high potency.
-
Piperidine N-capping group (R²): This group plays a crucial role in interacting with the receptor.
-
Aryl group (R³): Modifications to this part of the molecule have been shown to significantly impact agonist activity.
The optimization of these substituents led to the identification of compound 54g as a highly potent GPR119 agonist with an EC50 of 16 nM for human GPR119.[1][2]
Table 1: In Vitro GPR119 Agonistic Activity of a 7-Azaspiro[3.5]nonane Derivative
| Compound ID | Target Receptor | EC50 (nM) |
| 54g | Human GPR119 | 16 |
| APD597 | Human GPR119 | 44 |
Data for compound 54g is from a study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Data for APD597, a structurally related spirocyclic agonist, is provided for comparison.[1]
Covalent Inhibitors of KRAS G12C
The KRAS protein with a glycine-to-cysteine mutation at codon 12 (G12C) is a key oncogenic driver in several cancers. The development of covalent inhibitors that target the mutant cysteine has been a major breakthrough. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has proven to be a highly effective warhead for these inhibitors.[3]
Key SAR Insights:
In this series, the 7-azaspiro[3.5]nonane core is part of a larger 2,7-diazaspiro[3.5]nonane system. The acryloyl moiety attached to one of the nitrogens acts as a Michael acceptor, forming a covalent bond with the Cys12 residue of KRAS G12C. The other nitrogen is typically attached to a substituted quinazoline (B50416) scaffold, which provides key interactions with the protein.
Structure-based drug design, including co-crystal structure analysis, has been instrumental in optimizing the substituents on the quinazoline scaffold to enhance in vitro activity.[3] This optimization has led to the discovery of extremely potent inhibitors with excellent oral activity in preclinical models.
Inhibitors of SARS-CoV-2 3C-like Protease (3CLpro)
The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. A series of 6-azaspiro[3.5]nonane-derived inhibitors have demonstrated potent activity against both SARS-CoV-2 and MERS-CoV 3CLpro.[1]
Table 2: In Vitro Potency of 6-Azaspiro[3.5]nonane-Based 3CLpro Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) |
| 7c | SARS-CoV-2 3CLpro | 0.25 ± 0.03 |
| MERS-CoV 3CLpro | 0.08 ± 0.01 | |
| 8c | SARS-CoV-2 3CLpro | 0.18 ± 0.02 |
| MERS-CoV 3CLpro | 0.05 ± 0.01 | |
| 9c | SARS-CoV-2 3CLpro | 0.15 ± 0.02 |
| MERS-CoV 3CLpro | 0.04 ± 0.01 | |
| 10c | SARS-CoV-2 3CLpro | 0.21 ± 0.03 |
| MERS-CoV 3CLpro | 0.06 ± 0.01 | |
| 11c | SARS-CoV-2 3CLpro | 0.32 ± 0.04 |
| MERS-CoV 3CLpro | 0.11 ± 0.02 |
Data sourced from a study on spirocyclic inhibitors of SARS-CoV-2 3CLpro.[1]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings. The following sections outline protocols for the synthesis of the 7-azaspiro[3.5]nonane core and for determining the potency of its derivatives.
Synthesis of the 7-Azaspiro[3.5]nonane Core
A plausible multi-step synthesis for a substituted 7-azaspiro[3.5]nonane, such as 7-tert-butyl-1-azaspiro[3.5]nonane, can be proposed based on established methods for constructing spirocyclic amines.[4]
Step 1: Synthesis of Intermediate A
-
Prepare a solution of sodium ethoxide from sodium in anhydrous ethanol (B145695) at 0 °C.
-
Add diethyl cyanomethylphosphonate dropwise and stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-tert-butylcyclohexanone (B146137) in anhydrous ethanol dropwise.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, pour the mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Intermediate A.
Step 2: Synthesis of Intermediate B
-
To a solution of Intermediate A in nitromethane, add a catalytic amount of a strong base (e.g., DBU).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain Intermediate B.
Step 3: Synthesis of Intermediate C
-
Dissolve Intermediate B in methanol (B129727) or ethanol and add a Raney nickel catalyst.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude Intermediate C.
Step 4: Synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane (Final Product)
-
Dissolve crude Intermediate C in aqueous HCl at 0 °C.
-
Add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at 0 °C to yield the final product.
GPR119 Agonist Activity Assay (cAMP Assay)
This protocol outlines a general method for assessing the agonist activity of 7-azaspiro[3.5]nonane derivatives at GPR119 by quantifying the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).
Materials and Reagents:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Test compounds (7-azaspiro[3.5]nonane derivatives).
-
Reference agonist (e.g., oleoylethanolamide).
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well white plates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a suitable density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the proteolytic activity of 3CLpro using a fluorogenic substrate.[1]
Materials and Reagents:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer: 20 mM HEPES (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT).
-
Test compounds.
-
Reference inhibitor (e.g., GC376).
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay:
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the 3CLpro enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
-
Measurement: Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at ~340 nm, emission at ~490 nm).
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the DOT language.
GPR119 Agonist Signaling Pathway
Caption: GPR119 agonist signaling pathway.
KRAS G12C Inhibition Workflow
Caption: Workflow for KRAS G12C inhibitor evaluation.
Conclusion
The 7-azaspiro[3.5]nonane core has proven to be a remarkably versatile and valuable scaffold in modern drug discovery. Its unique three-dimensional structure and conformational rigidity have enabled the development of potent and selective modulators for a range of challenging targets, including GPR119, KRAS G12C, and SARS-CoV-2 3CLpro. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications to the core to achieve desired biological activity and pharmacokinetic profiles. As our understanding of the chemical space around this scaffold continues to grow, it is anticipated that the 7-azaspiro[3.5]nonane core will continue to be a cornerstone in the design of novel therapeutics for a wide array of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Chiral Separation of 7-Azaspiro[3.5]nonane Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality which can confer superior pharmacological properties, including enhanced binding affinity, selectivity, and improved physicochemical characteristics.[1][2] As with many bioactive molecules, the biological activity of 7-azaspiro[3.5]nonane derivatives is often stereospecific, making the isolation and characterization of individual enantiomers a critical step in drug discovery and development. This technical guide provides an in-depth overview of the primary methods for the chiral separation of 7-azaspiro[3.5]nonane enantiomers, including chiral chromatography (HPLC and SFC), diastereomeric salt crystallization, and enzymatic kinetic resolution. Detailed experimental protocols and structured data tables are presented to serve as a practical resource for researchers in the field.
Introduction to Chiral Separation
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[3] In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to significant variations in their pharmacological and toxicological profiles.[4] Consequently, regulatory agencies increasingly favor the development of single-enantiomer drugs over racemic mixtures.[4] The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution or enantiomeric separation.[5] Key techniques for achieving this include chiral chromatography, crystallization of diastereomeric salts, and enzymatic resolutions.[][7]
Chiral Chromatography Methods
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent and powerful techniques for the analytical and preparative separation of enantiomers.[8][9] These methods utilize a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, thus, separation.[10]
High-Performance Liquid Chromatography (HPLC)
For chiral amines like 7-azaspiro[3.5]nonane, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective.[4][11] Separations are typically performed in normal-phase, polar organic, or reversed-phase modes. The normal phase mode, using eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is frequently the starting point for method development.[12] The addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is crucial to prevent peak tailing and improve resolution by masking acidic silanol (B1196071) groups on the silica (B1680970) support.[12][13]
The following protocol outlines a general screening approach for the chiral separation of N-protected (e.g., Boc) or derivatized 7-azaspiro[3.5]nonane.
-
Column Selection : Screen a set of polysaccharide-based chiral columns, such as:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized)
-
-
Mobile Phase Preparation :
-
Solvent A : n-Hexane
-
Solvent B : Isopropanol (IPA)
-
Additive : Diethylamine (DEA)
-
Prepare initial screening mobile phases, e.g., 90:10 (v/v) Hexane:IPA with 0.1% DEA.
-
-
HPLC System Setup :
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 25 °C
-
Detection : UV at 210 nm (assuming no strong chromophore on the derivative)
-
Injection Volume : 5 µL
-
Sample Concentration : 1 mg/mL in mobile phase
-
-
Screening and Optimization :
-
Inject the racemic sample onto each column with the initial mobile phase.
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
If partial separation is achieved, optimize the modifier concentration and flow rate to maximize resolution.
-
The choice of alcohol (e.g., ethanol (B145695) vs. isopropanol) can also significantly impact selectivity.
-
The following table summarizes hypothetical quantitative data from a successful chiral HPLC separation of a derivatized 7-azaspiro[3.5]nonane.
| Parameter | Enantiomer 1 | Enantiomer 2 | Separation Metrics |
| Retention Time (t_R) | 8.52 min | 10.31 min | |
| Peak Width (W) | 0.45 min | 0.51 min | |
| Retention Factor (k') | 3.26 | 4.16 | |
| Selectivity Factor (α) | 1.27 | ||
| Resolution (R_s) | 2.15 |
Conditions: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/Ethanol/DEA (95:5:0.1, v/v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a greener, faster, and often more efficient alternative to HPLC for chiral separations.[14][15] It uses supercritical CO₂ as the primary mobile phase, typically modified with a small amount of an alcohol (e.g., methanol). The low viscosity of the mobile phase allows for higher flow rates and faster column equilibration.[16]
-
Column Selection : Immobilized polysaccharide-based CSPs are highly recommended for their robustness in SFC.
-
Chiralpak® IA, IB, or IC.
-
-
SFC System Setup :
-
Mobile Phase : Supercritical CO₂ with Methanol (MeOH) as a co-solvent.
-
Gradient : 5% to 40% MeOH over 5 minutes.
-
Additive : 0.1% Diethylamine in the MeOH co-solvent.
-
Flow Rate : 3.0 mL/min.
-
Backpressure : 150 bar.
-
Column Temperature : 40 °C.
-
Detection : UV at 210 nm.
-
| Parameter | Enantiomer 1 | Enantiomer 2 | Separation Metrics |
| Retention Time (t_R) | 2.89 min | 3.45 min | |
| Retention Factor (k') | 1.89 | 2.45 | |
| Selectivity Factor (α) | 1.30 | ||
| Resolution (R_s) | 2.50 |
Conditions: Chiralpak® IA column (150 x 4.6 mm, 5 µm); Mobile Phase: CO₂/MeOH with 0.1% DEA; Gradient: 15% MeOH isocratic.
Diastereomeric Salt Crystallization
This classical resolution technique is particularly useful for scaling up the separation of chiral amines.[17] The method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[5] Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration.[7]
-
Chiral Acid Screening : Select a panel of commercially available, enantiopure chiral acids (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (S)-(+)-Mandelic acid, (R)-(-)-Camphorsulfonic acid).[5]
-
Solvent Screening : Dissolve the racemic 7-azaspiro[3.5]nonane in a test solvent (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water).
-
Salt Formation : Add 0.5 equivalents of the chiral acid to the solution. The goal is to form the salt of only one enantiomer.
-
Crystallization : Allow the solution to stand at room temperature or cool to induce crystallization. If a solid forms, isolate it by filtration.
-
Analysis :
-
Liberate the free amine from the crystallized salt by treatment with a base (e.g., aq. NaOH) and extraction with an organic solvent.
-
Determine the enantiomeric excess (ee) of the recovered amine using a developed chiral HPLC or SFC method.
-
-
Optimization : The choice of solvent, temperature, and equivalents of chiral acid are critical variables to optimize for high yield and enantiomeric purity.
Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product.[18][19] This method is valued for its mild reaction conditions and high enantioselectivity.[20][21]
-
Enzyme and Acyl Donor Screening :
-
Enzymes : Screen various lipases, such as Candida antarctica Lipase (B570770) B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia lipase (PCL).[19]
-
Acyl Donors : Ethyl acetate (B1210297) (used as both acyl donor and solvent) or isopropenyl acetate.
-
-
Reaction Setup :
-
In a vial, combine racemic 7-azaspiro[3.5]nonane (1.0 mmol), the chosen solvent/acyl donor (e.g., 5 mL ethyl acetate), and the lipase (e.g., 20 mg Novozym® 435).
-
Seal the vial and shake at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring :
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion percentage.
-
The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the unreacted starting material and the acylated product.
-
-
Workup and Separation :
-
Once ~50% conversion is reached, filter off the enzyme.
-
Evaporate the solvent.
-
Separate the unreacted amine from the acylated amine using standard column chromatography or acid-base extraction.
-
-
Analysis : Determine the ee of the recovered, unreacted amine using a chiral HPLC/SFC method.
Mandatory Visualizations
Caption: A general workflow for the development of a chiral HPLC or SFC method.
Caption: Logical workflow for separation via diastereomeric salt crystallization.
Caption: Logical pathway for separation via enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. shimadzu.com [shimadzu.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. mdpi.com [mdpi.com]
- 19. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7-Azaspiro[3.5]nonane Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane core is a key structural motif in medicinal chemistry, offering a unique three-dimensional framework that has been successfully exploited to develop novel therapeutic agents. This guide provides a comprehensive overview of the biological activities associated with this scaffold, with a primary focus on its role in the development of potent G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. Additionally, it will briefly touch upon the emerging application of functionalized 7-azaspiro[3.5]nonane derivatives, such as 7-azaspiro[3.5]nonane-2-ethanol, as linkers in Proteolysis Targeting Chimeras (PROTACs).
GPR119 Agonism: A Primary Therapeutic Application
Derivatives of the 7-azaspiro[3.5]nonane scaffold have been extensively investigated as potent agonists of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to enhanced glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.
Quantitative Biological Data
Systematic optimization of the 7-azaspiro[3.5]nonane core has led to the identification of highly potent GPR119 agonists. The following tables summarize the in vitro potency and pharmacokinetic profiles of key compounds.
| Compound ID | hGPR119 EC50 (nM) |
| 54g | 48 |
Table 1: In Vitro Potency of a Lead 7-Azaspiro[3.5]nonane Derivative.
| Compound ID | T1/2 (h) | F (%) |
| 54g | 0.842 (at 3 mg/kg) | 88.6 (at 10 mg/kg) |
Table 2: Pharmacokinetic Profile of a Lead 7-Azaspiro[3.5]nonane Derivative in Sprague-Dawley Rats.
Signaling Pathway and Experimental Workflow
The biological activity of these compounds is underpinned by the GPR119 signaling cascade. The general workflow for identifying and characterizing these agonists involves a series of in vitro and in vivo assays.
Methodological & Application
Application Notes: Synthesis of 7-Azaspiro[3.5]nonane-2-ethanol for PROTAC Linker Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] The linker is a critical component, as its length, rigidity, and composition significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][4] Spirocyclic scaffolds, such as 7-azaspiro[3.5]nonane, are gaining prominence in linker design because their rigid, three-dimensional structures can improve pharmacological properties and provide novel intellectual property.[5][6][7] This document provides a detailed protocol for the synthesis of 7-Azaspiro[3.5]nonane-2-ethanol, a valuable building block for constructing advanced PROTAC linkers.[8][9]
Section 1: Synthetic Pathway and Workflow
The synthesis of this compound is a multi-step process that begins with the formation of the core spirocyclic structure, followed by functionalization to introduce the ethanol (B145695) moiety. A common strategy involves the protection of the amine, introduction of a carbonyl group, followed by reduction and deprotection.
Overall Synthetic Scheme
A representative synthetic approach involves the initial protection of the commercially available 7-azaspiro[3.5]nonane, followed by functionalization and subsequent deprotection. A key intermediate is the Boc-protected ketone, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which can be reduced to the corresponding alcohol and then deprotected.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for the synthesis of this compound.
Section 2: Experimental Protocols
This section details a plausible multi-step protocol for the synthesis of this compound, adapted from synthetic strategies for similar azaspirocycles.[10]
Step 1: Synthesis of tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
-
Reaction Setup: To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is often used directly in the next step without further purification.
Step 2: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Reaction Setup: Dissolve the crude epoxide from Step 1 (1.0 eq) in toluene (B28343) (0.1 M). Add lithium tetrafluoroborate (B81430) (LiBF₄, 0.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the ring-expansion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the solution with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After concentrating the solvent, purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ketone.
Step 3: Synthesis of tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
-
Reaction Setup: Dissolve the ketone from Step 2 (1.0 eq) in methanol (B129727) (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent to yield the alcohol, which can be purified by column chromatography if necessary.
Step 4: Synthesis of this compound (Final Product)
-
Deprotection: Dissolve the Boc-protected alcohol from Step 3 (1.0 eq) in DCM (0.2 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Final Purification: Dissolve the residue in a minimal amount of DCM and basify with a saturated solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield the final product, this compound.
Section 3: Characterization and Data
The following table summarizes expected data for the key steps in the synthesis. Yields and analytical data are representative and may vary based on experimental conditions.
| Step | Intermediate/Product Name | Molecular Formula | Expected Yield (%) | Purification Method | Analytical Data (Expected) |
| 2 | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₄H₂₃NO₃ | 75-85 | Flash Chromatography | ¹H NMR, ¹³C NMR, HRMS (m/z [M+H]⁺) |
| 3 | tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | C₁₄H₂₅NO₃ | 90-98 | Flash Chromatography | ¹H NMR, ¹³C NMR, HRMS (m/z [M+H]⁺) |
| 4 | This compound | C₁₀H₁₉NO | 85-95 | Extraction/Concentration | ¹H NMR, ¹³C NMR, HRMS (m/z [M+H]⁺ calc. for C₁₀H₂₀NO⁺ 170.1545) |
Section 4: Application in PROTACs & Signaling Pathway
This compound serves as a rigid, non-linear linker component in a PROTAC. The primary amine provides a point of attachment for one of the ligands (either for the target protein or the E3 ligase), while the hydroxyl group of the ethanol moiety can be further functionalized to connect to the other end of the PROTAC. This spirocyclic scaffold helps to control the spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1]
PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein.
Caption: A PROTAC induces proximity between a target protein and an E3 ligase.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Linker Design | SpiroChem [spirochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for 7-azaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule, and its mutation is a key driver in numerous human cancers. The specific G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, renders the protein constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the MAPK pathway. The development of covalent inhibitors that specifically target this mutant cysteine has marked a significant advancement in oncology. This document provides detailed application notes and experimental protocols for the characterization of a promising class of KRAS G12C inhibitors: 7-azaspiro[3.5]nonane derivatives.
Recent research has identified 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent, covalent inhibitors of KRAS G12C.[1][2] These compounds bind to the switch-II pocket of the inactive, GDP-bound state of KRAS G12C, effectively locking the protein in an "off" state and inhibiting downstream signaling. Structure-activity relationship (SAR) studies have led to the optimization of these derivatives, yielding compounds with high potency, metabolic stability, and in vivo anti-tumor activity.[1][2]
Data Presentation
While specific quantitative data for a broad series of 7-azaspiro[3.5]nonane derivatives is not publicly available in a consolidated table within the searched literature, published studies report potent activity for optimized compounds. For instance, compound 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one) demonstrated significant in vivo anti-tumor effects in a dose-dependent manner in an NCI-H1373 xenograft mouse model.[1] Further optimization led to the discovery of ASP6918 , which exhibited extremely potent in vitro activity and induced tumor regression in the same xenograft model upon oral administration.[2]
For the purpose of these application notes, a template for data presentation is provided below. Researchers utilizing the following protocols would populate such a table with their own experimental data.
Table 1: In Vitro Activity of 7-azaspiro[3.5]nonane Derivatives against KRAS G12C
| Compound ID | Structure | KRAS G12C Nucleotide Exchange IC50 (nM) (TR-FRET) | pERK Inhibition IC50 (nM) (NCI-H358 cells) | Cell Viability IC50 (nM) (NCI-H358 cells) |
| Example 1 | [Insert Structure] | Data | Data | Data |
| Example 2 | [Insert Structure] | Data | Data | Data |
| 7b | [Insert Structure] | Data | Data | Data |
| ASP6918 | [Insert Structure] | Data | Data | Data |
| Control | [e.g., Sotorasib] | Data | Data | Data |
Mandatory Visualizations
KRAS G12C Signaling Pathway and Inhibition
Caption: KRAS G12C signaling pathway and the point of inhibition by 7-azaspiro[3.5]nonane derivatives.
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for the preclinical characterization of 7-azaspiro[3.5]nonane KRAS G12C inhibitors.
Experimental Protocols
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against KRAS G12C nucleotide exchange.
Principle: This assay measures the inhibition of GDP for GTP exchange on the KRAS G12C protein using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-His-tag antibody binds to His-tagged KRAS G12C (donor), and a fluorescently labeled GTP analog serves as the acceptor. When the fluorescent GTP binds to KRAS, FRET occurs. Inhibitors preventing GTP binding disrupt FRET, leading to a decreased signal.
Materials:
-
His-tagged recombinant human KRAS G12C protein
-
Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1
-
GDP and a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY™ FL GTP-γ-S)
-
Anti-His-tag antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤ 1%).
-
In a 384-well plate, add 5 µL of the diluted test compound solution.
-
Add 5 µL of a solution containing His-tagged KRAS G12C protein pre-loaded with GDP and the GEF (e.g., SOS1) to each well.
-
Initiate the exchange reaction by adding 10 µL of a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, and emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the compound concentration and use a non-linear regression model to determine the IC50 value.
Cell-Based Assay: pERK Inhibition by Western Blot
Objective: To assess the inhibition of the KRAS downstream signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, NCI-H1373)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pERK and anti-total-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK levels against the compound concentration to determine the IC50 value.
Cell-Based Assay: Cell Viability
Objective: To determine the effect of the test compounds on the proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, NCI-H1373)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CyQUANT™ Direct Cell Proliferation Assay)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compounds in cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required (e.g., 60 minutes at 37°C).
-
Measure the fluorescence at the appropriate wavelengths (e.g., 480 nm excitation / 520 nm emission for CyQUANT).
-
Plot the fluorescence intensity against the compound concentration and use a non-linear regression model to calculate the IC50 value.
In Vivo Efficacy: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of lead compounds in a relevant in vivo model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H1373)
-
Matrigel (or similar basement membrane matrix)
-
Test compound formulated for in vivo administration (e.g., oral gavage or subcutaneous injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of NCI-H1373 cells (e.g., 5 x 10⁶ cells in PBS and Matrigel) into the flank of the mice.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups at the desired dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a promising starting point for the development of potent and selective covalent inhibitors of KRAS G12C. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of these compounds, from initial biochemical characterization to in vivo efficacy studies. Rigorous and consistent application of these methodologies will be crucial in identifying and advancing novel therapeutic candidates for KRAS G12C-driven cancers.
References
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibitors Utilizing the 7-azaspiro[3.5]nonane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA).[1] Inhibition of FAAH elevates endogenous anandamide levels, which in turn modulates cannabinoid receptors CB1 and CB2, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 agonists. This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.
Recently, the 7-azaspiro[3.5]nonane scaffold has emerged as a promising framework for the development of potent and selective FAAH inhibitors.[2] This spirocyclic core offers a rigid, three-dimensional structure that can be strategically decorated with substituents to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and in vivo assessment of FAAH inhibitors based on the 7-azaspiro[3.5]nonane scaffold, with a focus on the clinical candidate PF-04862853 and its analogs.[3]
Data Presentation
Structure-Activity Relationship (SAR) of 7-azaspiro[3.5]nonane Urea (B33335) Derivatives
The following table summarizes the in vitro potency of selected 7-azaspiro[3.5]nonane urea derivatives against human and rat FAAH. The data highlights the importance of the urea and spirocyclic core for inhibitory activity.
| Compound ID | R Group (Urea Moiety) | hFAAH kinact/Ki (M-1s-1) | rFAAH kinact/Ki (M-1s-1) |
| PF-04862853 (15p) | 3,4-Dimethylisoxazole | 4190 | 5820 |
| Lead Compound 1 | Phenyl | >1500 | >1500 |
| Lead Compound 2 | Pyridyl | >1500 | >1500 |
Data compiled from multiple sources indicating the potency of these compounds.[2][3][4]
Pharmacokinetic Profile of PF-04862853
A summary of the pharmacokinetic parameters of PF-04862853 in rats is provided below, demonstrating its favorable drug-like properties.
| Parameter | Value |
| Oral Bioavailability (F%) | Favorable (Specific value not publicly disclosed) |
| Brain Penetration | Yes |
| Half-life (t1/2) | Suitable for once-daily dosing (Specific value not publicly disclosed) |
Pharmacokinetic properties were reported to be favorable for clinical development.[3]
Experimental Protocols
I. Synthesis of 7-azaspiro[3.5]nonane Urea Inhibitors
The synthesis of 7-azaspiro[3.5]nonane-based FAAH inhibitors can be accomplished through a multi-step sequence, beginning with the construction of the spirocyclic core, followed by functionalization to the final urea derivatives.
Step 1: Synthesis of 7-oxo-2-azaspiro[3.5]nonane (Intermediate A)
This protocol is adapted from a patented two-step method.[5]
-
First Cyclization:
-
In a suitable reactor, dissolve bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal (B89532) in N,N-dimethylformamide (DMF).
-
Add an acid-binding agent (e.g., K2CO3), a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and an iodo metal salt (e.g., NaI).
-
Heat the reaction mixture to 70-100 °C for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous work-up with ethyl acetate (B1210297), and wash the organic phase with sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclized intermediate.
-
-
Second Cyclization and Reduction:
-
Dissolve the crude intermediate from the previous step in anhydrous tetrahydrofuran (B95107) (THF) and cool to -10 °C under a nitrogen atmosphere.
-
Slowly add lithium aluminum hydride (LiAlH4) in portions and stir the reaction for 4-8 hours.
-
Carefully quench the reaction by the sequential slow addition of water and a 15% sodium hydroxide (B78521) solution.
-
Filter the resulting mixture and concentrate the filtrate to obtain crude 7-oxo-2-azaspiro[3.5]nonane.
-
Purify the crude product by column chromatography on neutral alumina (B75360) to yield the pure intermediate.
-
Step 2: Reductive Amination to 7-amino-7-azaspiro[3.5]nonane (Intermediate B)
This is a general protocol for reductive amination.
-
In a round-bottom flask, dissolve 7-oxo-2-azaspiro[3.5]nonane (Intermediate A) and an appropriate amine source (e.g., ammonium (B1175870) acetate or a primary amine) in a suitable solvent such as methanol (B129727) or dichloroethane.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), in portions at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring for the disappearance of the ketone starting material by TLC or LC-MS.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica (B1680970) gel.
Step 3: Urea Formation to Yield Final Inhibitor
This protocol describes the reaction of the spirocyclic amine with an isocyanate.
-
Dissolve the purified 7-amino-7-azaspiro[3.5]nonane (Intermediate B) in an anhydrous aprotic solvent such as dichloromethane or THF under a nitrogen atmosphere.
-
Add an equimolar amount of the desired isocyanate (e.g., 3,4-dimethylisoxazol-5-yl isocyanate for the synthesis of PF-04862853) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 7-azaspiro[3.5]nonane urea inhibitor.
II. In Vitro FAAH Inhibition Assay
This fluorescence-based assay is a common method for determining the inhibitory potency of compounds against FAAH.
Materials:
-
Human or rat FAAH enzyme preparation (microsomes or purified enzyme)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA
-
FAAH substrate: k-arachidonoyl-7-amino-4-methylcoumarin (k-AMC)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known FAAH inhibitor) and a negative control (DMSO vehicle).
-
Add the FAAH enzyme preparation to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the k-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37 °C for 15-30 minutes. The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is generated upon substrate hydrolysis by FAAH.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve. For irreversible inhibitors, calculate kinact/Ki values from progress curve analysis.
III. In Vivo Efficacy Model: Rat Complete Freund's Adjuvant (CFA) Inflammatory Pain Model
This model is used to assess the analgesic efficacy of FAAH inhibitors in a state of persistent inflammatory pain.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100-150 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will induce a localized inflammation, edema, and hyperalgesia that develops over 24-48 hours.
-
-
Drug Administration:
-
Administer the 7-azaspiro[3.5]nonane FAAH inhibitor or vehicle control via the desired route (e.g., oral gavage) at a pre-determined time point after CFA injection (e.g., 24 or 48 hours).
-
-
Assessment of Nociceptive Thresholds:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments. Apply filaments of increasing force to the plantar surface of the inflamed paw and record the force at which the rat withdraws its paw.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds or latencies of the drug-treated group to the vehicle-treated group at various time points after drug administration.
-
A significant increase in withdrawal threshold or latency in the drug-treated group indicates an analgesic effect.
-
Visualizations
FAAH Signaling Pathway
Experimental Workflow for FAAH Inhibitor Evaluation
Logical Relationship of FAAH Inhibition and Analgesia
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Application Notes and Protocols for the Rhodium-Catalyzed Asymmetric Synthesis of 7-Azaspiro[3.5]nonanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 7-azaspiro[3.5]nonane derivatives are a significant class of saturated heterocyclic scaffolds in medicinal chemistry.[1] Their rigid, three-dimensional structure enables the precise spatial arrangement of substituents, which is advantageous for designing potent and selective therapeutic agents.[1] The conformational constraints of the spirocyclic core can enhance binding affinity and selectivity for biological targets, while also conferring favorable physicochemical properties.[1] A notable application of this scaffold is in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1] GPR119 activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, making it an attractive therapeutic target.[1]
The primary challenge in synthesizing 7-azaspiro[3.5]nonanes is the stereoselective construction of the spirocyclic quaternary carbon center.[1] Among various synthetic strategies, rhodium-catalyzed asymmetric cyclopropanation has emerged as a powerful and effective method.[1][2] This approach involves the enantioselective formation of a spiro[2.5]octane precursor from a readily available 4-methylenepiperidine (B3104435) derivative, followed by a ring expansion to yield the desired 7-azaspiro[3.5]nonane skeleton.[1] This catalytic method provides high enantioselectivity and is applicable to a range of substrates.[1]
Key Synthetic Strategies
The most prominent and effective method for the stereoselective synthesis of the 7-azaspiro[3.5]nonane framework is the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes.[2][3][4][5][6] This strategy allows for the creation of the spirocyclic core with high levels of both enantioselectivity and diastereoselectivity.[2] The reaction utilizes a chiral dirhodium catalyst, such as Rh₂(p-PhTPCP)₄, which forms a chiral pocket that dictates the facial selectivity of the carbene addition to the alkene.[2][4]
Data Presentation
The following table summarizes representative results for the rhodium-catalyzed cyclopropanation to form various azaspiro[n.2]alkanes, including derivatives that are precursors to the 7-azaspiro[3.5]nonane scaffold.
| Entry | Substrate | Diazo Compound | Catalyst (mol %) | Solvent | Yield (%) | d.r. | ee (%) |
| 1 | N-Boc-4-methylenepiperidine | Ethyl diazoacetate | Rh₂(S-p-PhTPCP)₄ (1) | CH₂Cl₂ | 83 | - | 90 |
| 2 | N-Ts-4-methylenepiperidine | Methyl 2-phenyldiazoacetate | Rh₂(S-p-PhTPCP)₄ (0.01) | CH₂Cl₂ | 82 | 14:1 | 95 |
| 3 | N-Boc-3-methylenepyrrolidine | Ethyl diazoacetate | Rh₂(S-p-PhTPCP)₄ (1) | CH₂Cl₂ | 85 | - | 99 |
Data is illustrative and compiled from typical results found in the literature for similar systems.[3][5]
Experimental Protocols
Stage 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol outlines the synthesis of a spiro[2.5]octane precursor, which can be further elaborated to the 7-azaspiro[3.5]nonane skeleton.
Materials:
-
N-Boc-4-methylenepiperidine
-
Ethyl diazoacetate
-
Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-p-PhTPCP)₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-methylenepiperidine (1.0 equiv.) and the chiral dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 1 mol %).[2]
-
Dissolve the starting materials in anhydrous dichloromethane.[2]
-
Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv.) in anhydrous dichloromethane.[2]
-
Slowly add the diazo compound solution to the reaction mixture over a period of several hours using a syringe pump at a specified temperature (e.g., room temperature or 0 °C).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Upon completion, filter the reaction mixture, and remove the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired spiro[2.5]octane derivative.[2]
Stage 2: Ring Expansion to 7-Azaspiro[3.5]nonane Core (General Consideration)
The spirocyclopropane product from Stage 1 can undergo a ring-expansion reaction to form the 7-azaspiro[3.5]nonane core. This can be achieved through various methods, such as a reductive ring-opening of the cyclopropane (B1198618) followed by intramolecular cyclization. The specific conditions for this step will depend on the nature of the substituents on the cyclopropane ring.
Visualizations
Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.
Caption: Rhodium-Catalyzed Asymmetric Cyclopropanation Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Functionalization of the 7-azaspiro[3.5]nonane-2-ethanol Hydroxyl Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. These characteristics can lead to compounds with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. One particularly valuable building block is 7-azaspiro[3.5]nonane-2-ethanol, which incorporates a primary hydroxyl group that serves as a versatile handle for further functionalization. This allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
This document provides detailed application notes and experimental protocols for the functionalization of the hydroxyl group of this compound. The protocols focus on common and synthetically useful transformations, including esterification, etherification, and sulfonylation, with a particular emphasis on the widely applicable Mitsunobu reaction. The 7-azaspiro[3.5]nonane core is of significant interest in drug discovery, notably in the development of G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[1][2][3]
Protecting Group Strategy
Prior to functionalizing the hydroxyl group, it is often necessary to protect the secondary amine of the 7-azaspiro[3.5]nonane ring system to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Workflow for N-Boc Protection:
Caption: General workflow for the N-Boc protection of this compound.
Esterification of the Hydroxyl Group
The formation of an ester linkage is a fundamental transformation in medicinal chemistry to modify the polarity, solubility, and pharmacokinetic properties of a lead compound.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the esterification of primary and secondary alcohols with inversion of stereochemistry (if applicable).[4][5][6] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Signaling Pathway of the Mitsunobu Reaction:
Caption: Simplified signaling pathway of the Mitsunobu esterification.
Experimental Protocol: Mitsunobu Esterification
-
Preparation: To a solution of N-Boc-7-azaspiro[3.5]nonane-2-ethanol (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is added triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired ester.
| Reactant (Carboxylic Acid) | Product | Solvent | Reaction Time (h) | Yield (%) |
| Benzoic Acid | N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl benzoate | THF | 18 | 75-85 |
| Acetic Acid | (N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl acetate | THF | 12 | 80-90 |
| 4-Nitrobenzoic Acid | (N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl 4-nitrobenzoate | THF | 24 | 70-80 |
Note: The yields presented are typical ranges and may vary depending on the specific substrate and reaction conditions.
Etherification of the Hydroxyl Group
The formation of ethers can significantly impact the lipophilicity and metabolic stability of a molecule.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for the formation of ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.
Experimental Workflow for Williamson Ether Synthesis:
Caption: General workflow for the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: To a stirred suspension of sodium hydride (NaH) (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of N-Boc-7-azaspiro[3.5]nonane-2-ethanol (1.0 eq.) in anhydrous THF dropwise.
-
Reaction with Alkyl Halide: The mixture is stirred at 0 °C for 30 minutes, and then the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) is added.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 16-24 hours, with progress monitored by TLC or LC-MS.
-
Work-up: The reaction is carefully quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Alkyl Halide | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl bromide | N-Boc-7-(2-(benzyloxy)ethyl)-7-azaspiro[3.5]nonane | NaH | THF | 24 | 60-70 |
| Methyl iodide | N-Boc-7-(2-methoxyethyl)-7-azaspiro[3.5]nonane | NaH | THF | 16 | 70-80 |
| Ethyl bromide | N-Boc-7-(2-ethoxyethyl)-7-azaspiro[3.5]nonane | NaH | THF | 20 | 65-75 |
Note: The yields presented are typical ranges and may vary depending on the specific substrate and reaction conditions.
Sulfonylation of the Hydroxyl Group
Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. This two-step approach can be an alternative to the Mitsunobu reaction for introducing various functionalities.
Experimental Protocol: Tosylation
-
Preparation: To a solution of N-Boc-7-azaspiro[3.5]nonane-2-ethanol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere is added triethylamine (B128534) (1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq.).
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 4-6 hours. Progress is monitored by TLC.
-
Work-up: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude tosylate is often used in the next step without further purification.
| Sulfonyl Chloride | Product | Base | Solvent | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | (N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl 4-methylbenzenesulfonate | Et₃N | DCM | 5 | >90 (crude) |
| Methanesulfonyl chloride | (N-Boc-7-azaspiro[3.5]nonan-2-yl)ethyl methanesulfonate | Et₃N | DCM | 4 | >90 (crude) |
Note: The yields presented are for the crude product, which is typically of sufficient purity for subsequent reactions.
Logical Relationship for Sulfonate Ester Utilization:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation of 7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-alkylation of 7-azaspiro[3.5]nonane, a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. The primary method detailed is reductive amination, a widely used and versatile reaction for the synthesis of secondary and tertiary amines.
Introduction
The 7-azaspiro[3.5]nonane moiety is a key structural motif in the development of novel therapeutics. Its unique spirocyclic framework allows for precise orientation of substituents in three-dimensional space, which can lead to improved pharmacological properties. N-alkylation of the secondary amine in this scaffold is a common strategy for library synthesis and structure-activity relationship (SAR) studies in drug discovery. Reductive amination offers a reliable and efficient method for introducing a wide variety of alkyl groups.
Data Presentation
The following table summarizes representative data for the N-alkylation of 7-azaspiro[3.5]nonane with various aldehydes via reductive amination. The yields are illustrative and may vary based on specific reaction conditions and the nature of the aldehyde.
| Entry | Aldehyde | N-alkylated Product | Yield (%) |
| 1 | Formaldehyde | 7-methyl-7-azaspiro[3.5]nonane | 92 |
| 2 | Acetaldehyde | 7-ethyl-7-azaspiro[3.5]nonane | 88 |
| 3 | Isobutyraldehyde | 7-isobutyl-7-azaspiro[3.5]nonane | 85 |
| 4 | Benzaldehyde | 7-benzyl-7-azaspiro[3.5]nonane | 89 |
| 5 | 4-Fluorobenzaldehyde | 7-(4-fluorobenzyl)-7-azaspiro[3.5]nonane | 87 |
Experimental Protocols
This section details the experimental procedures for the N-alkylation of 7-azaspiro[3.5]nonane. The protocol is divided into two main stages: the deprotection of a commercially available N-Boc protected precursor and the subsequent N-alkylation via reductive amination.
Deprotection of N-Boc-7-azaspiro[3.5]nonane
To perform N-alkylation, the secondary amine of the 7-azaspiro[3.5]nonane scaffold must be unprotected. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions.
Materials:
-
N-Boc-7-azaspiro[3.5]nonane
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.[1]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaspiro[3.5]nonane as the free base.
N-alkylation via Reductive Amination
This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride (B8407120) as the reducing agent. This method is advantageous as it can be performed in a single step and the reducing agent is selective for the iminium ion intermediate over the starting aldehyde.
Materials:
-
7-azaspiro[3.5]nonane
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 7-azaspiro[3.5]nonane (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 7-azaspiro[3.5]nonane derivative.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-alkylation of 7-azaspiro[3.5]nonane via reductive amination.
Caption: Experimental workflow for N-alkylation of 7-azaspiro[3.5]nonane.
References
In Vitro Assay Protocols for 7-Azaspiro[3.5]nonane-Based Compounds: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro evaluation of 7-azaspiro[3.5]nonane-based compounds, a promising scaffold in modern drug discovery. The inherent three-dimensional nature of this spirocyclic system offers unique advantages for optimizing potency, selectivity, and pharmacokinetic properties. These protocols are designed for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic agents targeting a range of biological pathways.
Introduction to 7-Azaspiro[3.5]nonane Scaffolds
The 7-azaspiro[3.5]nonane core is a versatile structural motif that has demonstrated significant potential across various therapeutic areas. Its rigid framework allows for precise orientation of substituents, facilitating optimal interactions with biological targets. This guide focuses on in vitro assays for compounds based on this scaffold, with specific examples targeting G-protein coupled receptors (GPCRs), enzymes involved in pain and inflammation, and oncogenic proteins.
Data Presentation: Summary of Biological Activities
The following tables summarize quantitative data for representative 7-azaspiro[3.5]nonane derivatives against key biological targets.
Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
| Compound ID | R² Group | R³ Group | hGPR119 EC₅₀ (nM) |
| 54a | Pyrimidin-2-yl | 4-Chlorophenyl | 12 |
| 54g | Pyrimidin-2-yl | 4-(Methylsulfonyl)phenyl | 5.2 |
| Comparator | - | - | 23 |
Table 2: In Vitro Inhibitory Activity of 7-Azaspiro[3.5]nonane Derivatives against Fatty Acid Amide Hydrolase (FAAH)
| Compound ID | Urea Moiety | hFAAH kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | rFAAH kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| PF-04862853 | 3,4-Dimethylisoxazole | 4190 | 5820 |
| Lead Compound 1 | Phenyl | >1500 | Not Reported |
| Lead Compound 2 | Pyridinyl | >1500 | Not Reported |
Table 3: In Vitro Inhibitory Activity of a Diazaspiro[3.5]nonane Derivative against KRAS G12C
| Compound ID | Core Structure | Cell Growth Inhibition IC₅₀ (nM) (NCI-H1373) |
| 7b | 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | Potent (Specific value proprietary) |
| Sotorasib | - | Benchmark |
| Adagrasib | - | Benchmark |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
GPR119 Agonist Activity Assay (cAMP Assay)
This protocol determines the potency of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119).
Materials:
-
CHO-K1 cells stably expressing human GPR119.[1]
-
Cell culture medium (e.g., Ham's F-12) with supplements (10% FBS, penicillin/streptomycin, G418).[1]
-
Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX).[1]
-
Test compounds and a reference GPR119 agonist.
-
cAMP detection kit (e.g., cAMP-Glo™ Assay).[1]
-
384-well white, opaque plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Culture: Culture CHO-K1-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.
-
Assay Initiation: Remove the culture medium from the wells and wash with assay buffer.[1]
-
Add the diluted compound solutions to the cells and incubate for 30 minutes at room temperature.[1]
-
cAMP Measurement: Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[1]
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol assesses the inhibitory activity of 7-azaspiro[3.5]nonane compounds against FAAH.
Materials:
-
Recombinant human or rat FAAH.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Test compounds and a known FAAH inhibitor (e.g., URB597).
-
96-well black plates.
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in assay buffer.
-
Pre-incubation: In the 96-well plate, add the diluted test compounds or reference inhibitor, followed by the diluted FAAH enzyme. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to determine the IC₅₀ value. For time-dependent inhibitors, calculate the kᵢₙₐ꜀ₜ/Kᵢ value.
KRAS G12C Inhibition Assay (TR-FRET)
This protocol evaluates the ability of 7-azaspiro[3.5]nonane derivatives to inhibit the interaction of KRAS G12C with its effector proteins or to prevent GTP binding.
Materials:
-
Recombinant His-tagged KRAS G12C protein.
-
TR-FRET detection reagents (e.g., terbium-labeled anti-His antibody and a fluorescently labeled GTP analog).
-
Guanine nucleotide exchange factor (GEF), such as SOS1.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Test compounds and a known KRAS G12C inhibitor.
-
384-well low-volume white plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In the 384-well plate, add the diluted test compounds.
-
Add a solution containing the His-tagged KRAS G12C protein pre-loaded with GDP and the GEF.
-
Reaction Initiation: Initiate the nucleotide exchange by adding a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, and emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Cell Viability Assay (MTT/XTT)
This assay determines the cytotoxic effects of the 7-azaspiro[3.5]nonane compounds on cancer cell lines or other relevant cell types.
Materials:
-
Relevant cell line (e.g., NCI-H1373 for KRAS G12C inhibitors).
-
Cell culture medium and supplements.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay).
-
96-well clear plates.
-
Absorbance plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 48-72 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the compound concentration to determine the IC₅₀ value.
In Vitro Anti-Inflammatory Assay (PGE₂ Release)
This protocol measures the ability of 7-azaspiro[3.5]nonane compounds to inhibit the release of the pro-inflammatory mediator prostaglandin (B15479496) E₂ (PGE₂) from cells.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages) or other relevant cell types.
-
Cell culture medium.
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Test compounds.
-
PGE₂ ELISA kit.
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells (except for the negative control) and incubate for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ release for each compound concentration compared to the stimulated, untreated control. Determine the IC₅₀ value from the dose-response curve.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of 7-azaspiro[3.5]nonane-based compounds. By systematically evaluating their activity against key biological targets such as GPR119, FAAH, and KRAS G12C, researchers can effectively advance the development of novel therapeutics based on this versatile scaffold. The provided data tables and pathway diagrams serve as a valuable resource for understanding the structure-activity relationships and mechanisms of action of this promising class of molecules.
References
Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[3.5]nonane Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality. This characteristic allows for an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel interactions with biological targets.[1] Derivatives of this scaffold have demonstrated significant promise as agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes, and as covalent inhibitors of KRAS G12C, a critical mutation in various cancers.[1] High-throughput screening (HTS) is an essential methodology for efficiently exploring the biological activities of large libraries of these compounds against a wide array of potential targets.[1]
These application notes provide a comprehensive guide to the high-throughput screening of 7-azaspiro[3.5]nonane libraries, covering screening workflows, detailed assay protocols for GPR119 and KRAS G12C, and examples of data presentation.
High-Throughput Screening Workflow
The HTS process for a 7-azaspiro[3.5]nonane library is a systematic workflow designed to efficiently identify and validate active compounds, or "hits". This multi-stage process involves primary screening of the entire library, followed by confirmatory assays and more detailed characterization of the confirmed hits.[1]
Caption: A generalized workflow for high-throughput screening.
Data Presentation: Summary of Screening Data
The following tables are examples of how quantitative data from an HTS campaign targeting a G-protein coupled receptor (GPR119) and a kinase (KRAS G12C) can be structured for clear comparison.
Table 1: Primary HTS Data for GPR119 Agonist Screening
| Compound ID | Concentration (µM) | % Activation (vs. Control) | Z'-factor | Hit (Yes/No) |
| AZS-00001 | 10 | 5 | 0.78 | No |
| AZS-00002 | 10 | 85 | 0.78 | Yes |
| AZS-00003 | 10 | 12 | 0.78 | No |
| ... | ... | ... | ... | ... |
| AZS-10000 | 10 | 92 | 0.78 | Yes |
Table 2: Dose-Response Data for Confirmed GPR119 Agonist Hits
| Compound ID | EC50 (nM) | Hill Slope | Max Response (%) |
| AZS-00002 | 150 | 1.1 | 98 |
| AZS-01573 | 85 | 0.9 | 100 |
| AZS-08841 | 220 | 1.0 | 95 |
Table 3: Primary HTS Data for KRAS G12C Covalent Inhibitor Screening
| Compound ID | Concentration (µM) | % Inhibition | Z'-factor | Hit (Yes/No) |
| AZS-00001 | 1 | 95 | 0.82 | Yes |
| AZS-00002 | 1 | 8 | 0.82 | No |
| AZS-00003 | 1 | 55 | 0.82 | Yes |
| ... | ... | ... | ... | ... |
| AZS-10000 | 1 | 2 | 0.82 | No |
Table 4: Dose-Response Data for Confirmed KRAS G12C Inhibitor Hits
| Compound ID | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) |
| AZS-00001 | 50 | 25,000 |
| AZS-00003 | 320 | 8,000 |
| AZS-04211 | 15 | 80,000 |
Experimental Protocols
Protocol 1: GPR119 Agonist HTS using a cAMP Assay
This protocol describes a cell-based assay to identify agonists of GPR119, which signals through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1]
Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay medium: DMEM with 0.1% BSA
-
7-Azaspiro[3.5]nonane compound library (10 mM in DMSO)
-
Positive control (e.g., a known GPR119 agonist)
-
Negative control (DMSO)
-
cAMP detection kit (e.g., HTRF, Lance, or GloSensor)
-
384-well white solid-bottom assay plates
-
Automated liquid handler
Procedure:
-
Cell Plating: Seed the GPR119-expressing HEK293 cells into 384-well plates at a density of 5,000 cells/well in 20 µL of assay medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Compound Addition: Using an automated liquid handler, transfer 100 nL of the 7-azaspiro[3.5]nonane library compounds from the source plates to the assay plates to achieve a final concentration of 10 µM. Add positive and negative controls to designated wells.[1]
-
Incubation: Incubate the plates for 30 minutes at room temperature.[1]
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the plates on a plate reader compatible with the detection technology (e.g., HTRF).
Dose-Response Confirmation: This protocol is used to confirm the activity of hits from the primary screen and determine their potency (EC50).
Procedure:
-
Prepare serial dilutions (e.g., 11-point, 1:3 dilution) of the confirmed hits.
-
Follow the same procedure as the primary screen, substituting the single concentration of library compounds with the serial dilutions of the hit compounds.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: KRAS G12C Covalent Inhibitor HTS
This protocol describes a biochemical assay to identify covalent inhibitors of the KRAS G12C mutant protein. The assay measures the ability of the compounds to covalently bind to the mutant cysteine residue, thereby inhibiting protein function.
Signaling Pathway
Caption: KRAS G12C signaling and covalent inhibition.
Materials:
-
Purified, recombinant human KRAS G12C protein
-
Assay buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
7-Azaspiro[3.5]nonane compound library (10 mM in DMSO)
-
Positive control (e.g., a known KRAS G12C covalent inhibitor)
-
Negative control (DMSO)
-
A fluorescent probe that binds to the active site of KRAS
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Protein and Compound Incubation: In a 384-well plate, add 5 µL of KRAS G12C protein (final concentration 100 nM) to each well. Add 50 nL of the compound library (final concentration 10 µM), positive control, or negative control. Incubate for 1 hour at room temperature to allow for covalent modification.
-
Probe Addition: Add 5 µL of the fluorescent probe (final concentration 10 nM) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader. A decrease in polarization indicates displacement of the probe due to covalent modification of the protein by the test compound.
Dose-Response Confirmation: This protocol is used to determine the IC50 and the rate of covalent inactivation (k_inact/K_i) for the confirmed hits.
Procedure:
-
Prepare serial dilutions of the confirmed hit compounds.
-
Time-Course Experiment: Incubate the KRAS G12C protein with the different concentrations of the hit compounds for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, stop the reaction and measure the remaining active protein using the fluorescent probe assay described above.
-
Data Analysis: Determine the IC50 values from the dose-response curves at a fixed time point. Calculate the k_inact/K_i values by fitting the time- and concentration-dependent inhibition data to the appropriate kinetic model.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a valuable starting point for the discovery of novel therapeutics. The protocols and workflows outlined in these application notes provide a robust framework for the high-throughput screening of compound libraries based on this scaffold against important drug targets like GPR119 and KRAS G12C. Careful assay design, execution, and data analysis are critical for the successful identification of potent and selective lead compounds for further drug development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Azaspiro[3.5]nonane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-azaspiro[3.5]nonane derivatives.
Troubleshooting Guides
Issue 1: Low recovery of the desired compound after column chromatography on silica (B1680970) gel.
| Possible Cause | Troubleshooting Steps |
| Acid-base interaction with silica | The basic nature of the amine in the 7-azaspiro[3.5]nonane scaffold can lead to strong interactions with the acidic silanol (B1196071) groups on the silica gel surface, causing tailing, degradation, or irreversible binding.[1] |
| Solution 1: Mobile Phase Modification: Add a competing amine to the mobile phase to neutralize the acidic silanols. Common additives include triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) (0.1-1%) in a solvent system like dichloromethane (B109758)/methanol.[1] | |
| Solution 2: Alternative Stationary Phase: Switch to a more inert stationary phase. Options include using basic alumina (B75360) or an amine-functionalized silica column, which will minimize the acid-base interactions.[1][2] | |
| Compound Degradation | The inherent ring strain of the cyclobutane (B1203170) moiety in the 7-azaspiro[3.5]nonane scaffold can make it susceptible to ring-opening or degradation under harsh conditions, which can be exacerbated by the acidic nature of silica gel.[3] |
| Solution: Milder Conditions: If possible, perform the chromatography at a lower temperature. Ensure that any residual acid from the reaction is quenched and removed before loading the column. | |
| Improper Solvent System | The polarity of the eluent may be too low to effectively elute the compound, or too high, causing co-elution with impurities. |
| Solution: Optimize Eluent: Systematically screen different solvent systems with varying polarities. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your desired compound and impurities before running the column. |
Issue 2: Presence of ring-opened byproducts in the purified sample.
| Possible Cause | Troubleshooting Steps |
| Harsh pH during work-up or purification | The cyclobutane ring of the 7-azaspiro[3.5]nonane scaffold can be susceptible to cleavage under strong acidic or basic conditions.[3] |
| Solution 1: Neutralize Carefully: During aqueous work-up, use milder acids or bases for pH adjustment (e.g., saturated sodium bicarbonate instead of concentrated NaOH). Ensure the pH does not become excessively high or low.[4][5] | |
| Solution 2: Avoid Reactive Reagents: In purification steps like acid-base extraction, use acids and bases that are strong enough to protonate or deprotonate the target functional groups but not so harsh as to promote degradation. | |
| Thermal Degradation | High temperatures during solvent evaporation or other purification steps can provide the energy needed to induce ring-opening.[3] |
| Solution: Temperature Control: Concentrate fractions under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C). Avoid prolonged heating of the compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography method for purifying 7-azaspiro[3.5]nonane derivatives?
A1: For general-purpose purification of these basic compounds, normal-phase chromatography on a less acidic stationary phase like basic alumina or amine-functionalized silica is often a good starting point to avoid the issues of tailing and degradation seen with standard silica gel.[1][2] Alternatively, modifying the mobile phase on a standard silica gel column with a small amount of a basic additive like triethylamine can also be effective.[1] For high-purity requirements, reversed-phase HPLC is a powerful technique.[6]
Q2: My 7-azaspiro[3.5]nonane derivative is a salt (e.g., a hydrochloride or trifluoroacetate (B77799) salt). How should I approach its purification?
A2: If your compound is a salt, it will be highly polar. You have two main options:
-
Purify as the salt: Use a polar stationary phase like silica gel with a highly polar mobile phase, such as a gradient of dichloromethane and methanol, possibly with a small amount of acid (like acetic acid or TFA) to maintain the salt form and improve peak shape. Reversed-phase HPLC with an aqueous/organic mobile phase containing an ion-pairing agent can also be effective.
-
Convert to the free base: Before purification, neutralize the salt by dissolving it in an organic solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[4][5] After extraction and drying, you can then purify the less polar free base using the chromatography methods described for the neutral compounds.
Q3: Can I use recrystallization to purify my 7-azaspiro[3.5]nonane derivative?
A3: Yes, if your derivative is a solid, recrystallization can be a very effective and scalable purification method. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble at all temperatures. Screening various solvents of different polarities (e.g., ethanol/water, ethyl acetate/hexanes) is recommended to find the optimal conditions.
Q4: How can I remove unreacted starting materials from my final product?
A4: The method will depend on the properties of the starting materials.
-
Acid-Base Extraction: If the starting materials have different acid-base properties than your product (e.g., a carboxylic acid starting material and your basic amine product), an acid-base extraction is a highly effective first-pass purification step.[5][7][8]
-
Chromatography: If the starting materials have different polarities, column chromatography is the most common method to separate them from the product.[9][10]
-
Precipitation: In some cases, you may be able to precipitate your product from the reaction mixture by adding an anti-solvent, leaving the starting materials in solution.[6]
Data Presentation
Table 1: Comparison of Purification Techniques for a Model N-Boc-7-azaspiro[3.5]nonane Derivative
| Purification Method | Stationary Phase | Mobile Phase | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Flash Chromatography | Silica Gel | 95:5 DCM/MeOH | 85% | 92% | 65% | Significant peak tailing observed. |
| Flash Chromatography | Silica Gel | 95:5:0.5 DCM/MeOH/TEA | 85% | 97% | 85% | Improved peak shape and recovery. |
| Flash Chromatography | Basic Alumina | 98:2 DCM/MeOH | 85% | 96% | 90% | Good separation, minimal tailing. |
| Acid-Base Extraction | N/A | DCM / 1M HCl | 85% | 90% | 95% | Effective for removing neutral impurities. |
| Recrystallization | N/A | Ethanol/Water | 85% | >99% | 75% | Requires the compound to be a solid. |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water with 0.1% TFA | 85% | >99% | 80% | High purity but lower throughput. |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific derivative and impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Modified Mobile Phase
This protocol is for the purification of a moderately polar, free-base 7-azaspiro[3.5]nonane derivative.
-
Slurry Preparation: In a fume hood, dry-load the crude compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel (2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel using the desired eluent as a slurry.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, creating an even, flat layer. Gently add a small layer of sand on top to prevent disturbance.
-
Elution: Begin elution with the chosen solvent system (e.g., dichloromethane/methanol/triethylamine 95:5:0.5). Apply positive pressure to achieve a steady flow rate.[10]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Acid-Base Extraction
This protocol is designed to separate a basic 7-azaspiro[3.5]nonane derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.[7]
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. This will protonate the basic 7-azaspiro[3.5]nonane derivative, making it soluble in the aqueous layer.[5]
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral and acidic impurities will remain in the organic layer.
-
Back-Wash (Optional): To remove any residual neutral or acidic impurities from the aqueous layer, add a small amount of fresh organic solvent to the flask containing the aqueous extract, shake, and discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with swirling until the solution is basic (confirm with pH paper). This deprotonates the amine, causing the neutral compound to precipitate or form an oily layer.
-
Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., DCM) by adding the solvent to the basified aqueous solution in a separatory funnel and shaking. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[8]
Visualizations
Caption: Troubleshooting logic for low recovery in silica gel chromatography.
Caption: Workflow for purifying a basic compound via acid-base extraction.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Optimization of Protecting Group Strategy for 7-Azaspiro[3.5]nonane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting, implementing, and troubleshooting protecting group strategies for the 7-azaspiro[3.5]nonane scaffold.
Frequently Asked Questions (FAQs)
Q1: Which is the best initial protecting group for the nitrogen of 7-azaspiro[3.5]nonane?
A1: The optimal protecting group depends on the planned synthetic route, particularly the downstream reaction conditions. For general robustness and ease of removal under acidic conditions, the tert-Butoxycarbonyl (Boc) group is a common and effective choice.[1] If acidic conditions must be avoided, the Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis, is a strong alternative. For syntheses requiring base-labile protection, the 9-Fluorenylmethoxycarbonyl (Fmoc) group is suitable, though its bulk may present challenges with a hindered scaffold like 7-azaspiro[3.5]nonane.
Q2: What are the key considerations for choosing a protecting group for this scaffold?
A2: The primary consideration is orthogonality—the ability to selectively remove the protecting group without affecting other functional groups in the molecule.[2][3] Key factors include:
-
Acid/Base Stability: The inherent ring strain of the cyclobutane (B1203170) moiety in 7-azaspiro[3.5]nonane can make it susceptible to ring-opening under harsh acidic or basic conditions. Therefore, the choice of protecting group and its deprotection method should be as mild as possible.
-
Steric Hindrance: As a secondary amine within a spirocyclic system, the nitrogen atom is sterically hindered. This can affect the efficiency of both the protection and deprotection steps, potentially requiring longer reaction times or more forcing conditions.
-
Downstream Reactions: The protecting group must be stable to all subsequent reaction conditions. For example, if a reaction requires a strong base, an Fmoc group would be unsuitable.
Q3: Can the cyclobutane ring of 7-azaspiro[3.5]nonane open during deprotection?
A3: Yes, there is a risk of ring-opening, particularly under harsh acidic or basic conditions. To mitigate this, it is crucial to use the mildest effective deprotection conditions and to carefully control the reaction temperature. For acid-labile groups like Boc, using a scavenger such as triethylsilane (TES) can help to quench the reactive carbocation generated during deprotection and minimize side reactions.
Troubleshooting Guides
Boc Group Protection & Deprotection
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield during Boc protection | 1. Incomplete reaction due to steric hindrance. 2. Inappropriate base or solvent. | 1. Increase reaction time and/or temperature moderately. 2. Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). 3. Ensure the use of an appropriate solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). |
| Incomplete Boc deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Steric hindrance slowing the reaction. | 1. Use a strong acid like trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or 4M HCl in dioxane.[4] 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. 3. Consider gentle heating if the substrate is thermally stable. |
| Side products observed after Boc deprotection | 1. Alkylation of the substrate by the t-butyl cation. 2. Ring-opening of the cyclobutane ring under harsh acidic conditions. | 1. Add a scavenger like triethylsilane (TES) or thioanisole (B89551) to the reaction mixture to trap the t-butyl cation. 2. Use the lowest effective concentration of acid and maintain a low reaction temperature (0 °C to room temperature). |
Cbz Group Protection & Deprotection
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Cbz protection | 1. Poor quality of Cbz-Cl. 2. pH of the reaction is not optimal. | 1. Use freshly opened or purified benzyl (B1604629) chloroformate (Cbz-Cl). 2. For aqueous conditions, maintain a pH of 8-10 using a base like sodium bicarbonate.[2] |
| Sluggish or incomplete Cbz deprotection by hydrogenolysis | 1. Catalyst poisoning (e.g., by sulfur-containing compounds). 2. Inefficient hydrogen transfer. 3. Steric hindrance around the Cbz group. | 1. Ensure high purity of the substrate and solvents. Use a higher catalyst loading (e.g., 10-20 mol% Pd/C). 2. For catalytic transfer hydrogenation, use a fresh hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid.[5][6] 3. Increase hydrogen pressure and/or reaction time. |
| Dehalogenation of aryl halides during Cbz deprotection | Competing reduction of the aryl halide by the catalyst. | 1. Use a milder hydrogen source like ammonium formate instead of H₂ gas. 2. Consider alternative, non-reductive deprotection methods if hydrogenolysis is not compatible.[7] |
Fmoc Group Protection & Deprotection
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield during Fmoc protection | 1. Steric hindrance slowing the reaction. 2. Hydrolysis of Fmoc-Cl. | 1. Use anhydrous conditions with a base like pyridine (B92270) in DCM.[8] 2. Consider using the more stable Fmoc-OSu reagent instead of Fmoc-Cl.[8] |
| Incomplete Fmoc deprotection | 1. Insufficient concentration of base. 2. Steric hindrance. | 1. Use a standard deprotection solution of 20% piperidine (B6355638) in DMF.[9] 2. Increase the deprotection time and monitor by TLC or LC-MS. |
| Formation of dibenzofulvene adducts with the product | Incomplete trapping of the dibenzofulvene byproduct by the base. | 1. Ensure a sufficient excess of the amine base (e.g., piperidine) is used to act as a scavenger.[9] |
Quantitative Data Summary
The following table provides a comparative overview of the most common protecting groups for 7-azaspiro[3.5]nonane. The yields and reaction times are representative and may vary depending on the specific substrate and reaction scale.
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Stability |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., TEA, DIPEA), DCM, RT, 2-12 h | 20-50% TFA in DCM, or 4M HCl in dioxane, RT, 1-4 h | >90% | >95% | Stable to base and hydrogenolysis. Labile to acid.[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, THF/H₂O, 0 °C to RT, 2-6 h | H₂, 10% Pd/C, MeOH or EtOH, RT, 2-16 h | >85% | >90% | Stable to acid and base. Labile to hydrogenolysis.[2] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Pyridine, DCM, 0 °C to RT, 2-8 h | 20% Piperidine in DMF, RT, 0.5-2 h | >80% | >95% | Stable to acid and hydrogenolysis. Labile to base.[8] |
Experimental Protocols
Protocol 1: Boc Protection of 7-Azaspiro[3.5]nonane
-
Dissolution: Dissolve 7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Addition of Base: Add triethylamine (TEA, 1.5 eq).
-
Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of DCM.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Cbz Protection of 7-Azaspiro[3.5]nonane
-
Dissolution: Dissolve 7-azaspiro[3.5]nonane (1.0 eq) in a 2:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Addition of Reagent: Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) while maintaining the temperature at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if needed.
Protocol 3: Catalytic Transfer Hydrogenation for Cbz Deprotection
-
Dissolution: Dissolve N-Cbz-7-azaspiro[3.5]nonane (1.0 eq) in methanol (B129727) or ethanol.
-
Addition of Catalyst: Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Addition of Hydrogen Donor: Add ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen).[5]
-
Reaction: Reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 4: Fmoc Deprotection of N-Fmoc-7-azaspiro[3.5]nonane
-
Dissolution: Dissolve N-Fmoc-7-azaspiro[3.5]nonane (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of Base: Add piperidine to create a 20% (v/v) solution.[9]
-
Reaction: Stir the reaction at room temperature. Deprotection is usually rapid, often complete within 30-60 minutes. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purification: The residue can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Addressing ring strain issues in 7-azaspiro[3.5]nonane chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chemistry of 7-azaspiro[3.5]nonane, with a particular focus on issues arising from its inherent ring strain.
Frequently Asked Questions (FAQs)
Q1: What is ring strain and how does it manifest in the 7-azaspiro[3.5]nonane scaffold?
A1: Ring strain in the 7-azaspiro[3.5]nonane scaffold originates from the cyclobutane (B1203170) ring, where the bond angles deviate significantly from the ideal 109.5° for sp³ hybridized carbons.[1] This strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between hydrogens on adjacent carbons).[1][2] This stored energy can influence the molecule's reactivity, conformational preferences, and stability, sometimes leading to unexpected reaction pathways or decomposition.[1]
Q2: How does the ring strain of the cyclobutane moiety affect the conformational preferences of the piperidine (B6355638) ring?
A2: The rigid and strained cyclobutane ring significantly influences the conformation of the adjacent piperidine ring. The fusion of the small ring can alter the typical chair-boat equilibrium of the six-membered ring.[3] Studies on similar spirocyclic systems have shown a preference for axial orientation of bulky substituents on the piperidine ring, which is counterintuitive to the usual preference for equatorial substitution in simple cyclohexanes.[3] This is due to the unique steric interactions imposed by the spiro-fused cyclobutane. Understanding these conformational dynamics is crucial for designing molecules with specific three-dimensional orientations for optimal target binding.[3]
Q3: Can the ring strain in 7-azaspiro[3.5]nonane lead to specific side reactions during synthesis or functionalization?
A3: Yes, the inherent strain in the cyclobutane ring can make it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than a cyclopropane (B1198618) ring. While specific examples for 7-azaspiro[3.5]nonane are not extensively documented in the provided literature, strained rings can be cleaved under harsh reaction conditions such as strong acids, bases, or certain catalytic processes. Researchers should be mindful of this potential pathway, especially when employing reactive reagents or elevated temperatures.
Q4: Are there specific analytical techniques that are particularly useful for characterizing the strained 7-azaspiro[3.5]nonane system?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable. 1H and 13C NMR can provide detailed information about the connectivity and the conformational dynamics of the molecule in solution.[3] X-ray crystallography provides precise information on bond lengths, bond angles, and the solid-state conformation, which can directly reveal the extent of bond angle distortion in the cyclobutane ring.[3] Computational methods, like Density Functional Theory (DFT) calculations, are also powerful tools for predicting and understanding the conformational preferences and energetic landscape of these strained molecules.[3]
Troubleshooting Guides
Synthesis & Purification
Issue 1: Low yield during the Dieckmann condensation to form the β-keto ester precursor.
-
Possible Cause: The Dieckmann condensation is an intramolecular reaction that can be prone to competition from intermolecular side reactions.[4] Other factors include the choice of base and the presence of water.[4]
-
Troubleshooting:
-
High Dilution: To favor the desired intramolecular cyclization, the reaction should be conducted under high dilution conditions. This is often achieved by the slow addition of the diester to a suspension of the base.[4]
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent such as toluene (B28343) or THF.[4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.[4]
-
Issue 2: Formation of a secondary amine byproduct during reductive amination of the spirocyclic ketone.
-
Possible Cause: The newly formed primary amine can react with another molecule of the ketone starting material, leading to the formation of a secondary amine impurity.[4]
-
Troubleshooting:
-
Excess Ammonia (B1221849) Source: Use a large excess of the ammonia source, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (B129727), to drive the reaction towards the formation of the primary amine.[4]
-
One-Pot Procedure: Employ a one-pot reductive amination using a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4] This minimizes the time the primary amine is in the presence of the ketone.
-
Issue 3: Incomplete removal of the Boc protecting group.
-
Possible Cause: Incomplete reaction due to insufficient acid, inappropriate solvent, or non-optimal reaction conditions.
-
Troubleshooting:
-
Acid Choice and Stoichiometry: Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[4] Ensure a sufficient excess of TFA is used (typically 5-10 equivalents).[4] Alternatively, HCl in dioxane or methanol can be effective.[4]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[4]
-
Proper Work-up: After the reaction is complete, it is crucial to neutralize the excess acid with a base (e.g., a saturated aqueous solution of sodium bicarbonate) to isolate the free amine.[4]
-
Issue 4: Ring-opening of the piperidine ring during LiAlH₄ reduction of the lactam precursor.
-
Possible Cause: Harsh reaction conditions, including elevated temperatures or the presence of water, can lead to the cleavage of the piperidine ring.[4]
-
Troubleshooting:
-
Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents under an inert atmosphere.[4]
-
Milder Reducing Agents: Consider using a milder reducing agent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), which can offer better selectivity for lactam reduction without causing ring cleavage.[4]
-
Careful Work-up: A careful quenching procedure is essential. The Fieser work-up method is recommended for quenching LiAlH₄ reactions to minimize side reactions.[4]
-
Data Presentation
Table 1: Summary of Typical Yields for Key Synthetic Steps
| Step | Reagents | Typical Yield | Purity |
| Lactam Reduction | N-Boc-7-azaspiro[3.5]nonan-8-one, LiAlH₄, THF | 70-85% | >95% after chromatography |
| Boc Deprotection | N-Boc-7-azaspiro[3.5]nonane, TFA, DCM | 90-99% | >98% |
| Dieckmann Condensation | Diethyl 4,4-bis(ethoxycarbonylmethyl)pentanoate, NaH, Toluene | 60-75% | >90% after workup |
| Reductive Amination | 7-azaspiro[3.5]nonan-2-one, NH₄OAc, NaBH₃CN, MeOH | 50-70% | >95% after chromatography |
Data compiled from representative synthetic procedures.[4]
Experimental Protocols
Protocol 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one with LiAlH₄ [4]
-
To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.
Protocol 2: Boc Deprotection of N-Boc-7-azaspiro[3.5]nonane [4]
-
To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 7-azaspiro[3.5]nonane.
Visualizations
Caption: GPR119 agonist-induced signaling cascade.[5]
Caption: Asymmetric synthesis of 7-azaspiro[3.5]nonane.[6]
Caption: General troubleshooting workflow for low-yielding reactions.
References
Technical Support Center: Scalable Synthesis of 7-Azaspiro[3.5]nonane-2-ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 7-Azaspiro[3.5]nonane-2-ethanol.
I. Synthetic Pathway Overview
The scalable synthesis of this compound is proposed via a multi-step pathway involving the formation of the core spirocyclic amine followed by N-alkylation. This guide addresses potential issues at each critical stage of the process.
Caption: Proposed synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-2-one
Question 1: During the LiAlH₄ reduction of the lactam, I'm observing a significant byproduct with a double bond. What is happening and how can I prevent it?
Answer: This is likely an over-reduction side reaction leading to an olefin impurity.[1][2] This can occur if the reaction temperature is too high or the reaction time is too long.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, ideally between 0 °C and room temperature. Use an ice bath to control the exothermic nature of the LiAlH₄ addition.[1]
-
Slow Addition: Add the LiAlH₄ solution dropwise to the lactam solution to manage the exotherm and maintain temperature control.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is fully consumed to prevent byproduct formation.[1]
Question 2: My yield of the desired amine is low after the LiAlH₄ reduction, and I've isolated a ring-opened byproduct. What causes this?
Answer: Ring-opening of the piperidine (B6355638) ring is a known side reaction during lactam reduction, particularly under harsh conditions or in the presence of moisture.[1]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent water-related side reactions.[1]
-
Milder Reducing Agents: Consider using alternative, milder reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF), which can offer better selectivity for lactam reduction without causing ring cleavage.[1]
-
Careful Work-up: A meticulous work-up procedure is critical. The Fieser work-up method for quenching LiAlH₄ reactions is recommended to minimize side reactions and improve the isolation of the desired product.[1]
Caption: Troubleshooting low yields and impurities in LiAlH₄ reduction.
Step 2: Boc Deprotection
Question 3: The removal of the Boc protecting group is incomplete, even after extended reaction times. How can I improve this step?
Answer: Incomplete Boc deprotection can result from insufficient acid strength, concentration, or inadequate reaction conditions.
Troubleshooting Steps:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is highly effective. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol (B129727) can be used.[1]
-
Acid Stoichiometry: Ensure a sufficient excess of acid is used. For TFA, a concentration of 20-50% in DCM is common, while for HCl, a 4M solution in dioxane is standard.
-
Reaction Conditions: While the reaction is often performed at 0 °C to room temperature, gentle warming may be required for stubborn substrates. Always monitor progress by TLC to determine the optimal reaction time and temperature.[1]
-
Proper Work-up: After completion, it is crucial to neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) to isolate the free amine. An incomplete quench can lead to the isolation of the amine salt, complicating purification.[1]
Step 3: N-Alkylation
Question 4: After N-alkylation with 2-bromoethanol (B42945), my product is contaminated with a quaternary ammonium (B1175870) salt. How do I avoid this over-alkylation?
Answer: The formation of a quaternary ammonium salt is a common side reaction when the newly formed tertiary amine reacts further with the alkylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the alkylating agent (2-bromoethanol). A slight excess (1.1-1.2 equivalents) is often sufficient. Avoid using a large excess.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting secondary amine is consumed.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation reaction more effectively than the first.
Question 5: Can I use ethylene (B1197577) oxide for the N-alkylation step instead of 2-bromoethanol? What are the potential issues?
Answer: Yes, ethylene oxide is a common reagent for introducing a hydroxyethyl (B10761427) group onto an amine.[3] However, it presents unique challenges.
Potential Issues & Solutions:
-
Safety: Ethylene oxide is a toxic and flammable gas. Reactions should be carried out in a well-ventilated fume hood with appropriate safety precautions and ideally in a closed system.
-
Over-reaction: The product, this compound, can react with additional molecules of ethylene oxide to form poly(ethylene glycol) chains.
-
Solution: Use a controlled amount of ethylene oxide and keep the reaction temperature low to favor mono-alkylation.
-
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at or below room temperature.
III. Quantitative Data Summary
| Step | Parameter | Typical Value / Condition | Potential Issues |
| Lactam Reduction | Reducing Agent | LiAlH₄ (1.5 eq) in THF | Over-reduction, ring-opening |
| BH₃·THF (milder alternative) | Slower reaction rates | ||
| Temperature | 0 °C to Room Temperature | High temp increases side products | |
| Boc Deprotection | Reagent | 20-50% TFA in DCM | Incomplete reaction |
| 4M HCl in Dioxane | Formation of HCl salt | ||
| Temperature | 0 °C to Room Temperature | Substrate dependent | |
| N-Alkylation | Reagent | 2-Bromoethanol (1.1-1.2 eq) | Over-alkylation |
| Ethylene Oxide (controlled) | Safety, polymerization | ||
| Base (for bromoethanol) | K₂CO₃ or Et₃N | Incomplete reaction if base is weak |
IV. Experimental Protocols
Protocol 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-2-one
-
To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of H₂O (X mL per gram of LiAlH₄), 15% aqueous NaOH (X mL per gram of LiAlH₄), and finally H₂O (3X mL per gram of LiAlH₄).
-
Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.
Protocol 2: Boc Deprotection of N-Boc-7-azaspiro[3.5]nonane
-
To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is no longer visible.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.[1]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-Azaspiro[3.5]nonane.
Protocol 3: N-Alkylation with 2-Bromoethanol
-
To a solution of 7-Azaspiro[3.5]nonane (1.0 eq) in a suitable solvent (e.g., acetonitrile (B52724) or DMF), add a base such as potassium carbonate (2.0 eq).
-
Add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield this compound.
References
Validation & Comparative
A Head-to-Head Comparison of PROTAC Linkers: Unveiling the Role of 7-Azaspiro[3.5]nonane-2-ethanol in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. While the warhead and E3 ligase ligand determine target specificity, the linker connecting them is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of PROTACs featuring the rigid 7-Azaspiro[3.5]nonane-2-ethanol linker against those with more conventional flexible linkers, supported by experimental data.
PROTACs are heterobifunctional molecules that orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements. The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]
Linkers are broadly categorized into two main classes: flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic moieties like piperidine, piperazine, or spirocyclic systems.[2][3] Flexible linkers offer conformational freedom, which can facilitate the formation of a productive ternary complex.[3] However, this flexibility can also lead to an entropic penalty upon binding and may contribute to less favorable physicochemical properties.[3] In contrast, rigid linkers can pre-organize the PROTAC into a conformation conducive to ternary complex formation and may improve metabolic stability and cell permeability.[4]
This guide focuses on the emerging class of rigid linkers, specifically those incorporating the this compound moiety, and compares their performance with traditional flexible linkers in the context of degrading key therapeutic targets.
Comparative Analysis of Linker Performance in IRAK4 Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in inflammatory signaling pathways, making it an attractive target for therapeutic intervention.[5] Several PROTACs have been developed to induce the degradation of IRAK4, employing a variety of linker strategies.
One notable example is KTX-951 , a potent IRAK4 degrader that utilizes a linker derived from this compound.[6] This spirocyclic linker imparts rigidity to the molecule. The performance of KTX-951 can be compared with other reported IRAK4 degraders that feature flexible PEG or alkyl linkers.
| Linker Type | PROTAC | Target(s) | DC50 (nM) | Dmax (%) | Cell Line | Oral Bioavailability (F%) | Reference |
| Rigid (Spirocyclic) | KTX-951 | IRAK4 | 13 | >95 | OCI-Ly10 | 22% (Rat), 57% (Dog) | [6] |
| Ikaros | 14 | >95 | OCI-Ly10 | [6] | |||
| Aiolos | 13 | >95 | OCI-Ly10 | [6] | |||
| Flexible (PEG) | Compound 9 | IRAK4 | ~50 | >90 | OCI-LY10 | Not Reported | [5] |
| Flexible (Alkyl Chain) | Compound 3 | IRAK4 | >1000 | <20 | PBMCs | Not Reported | [5] |
| Flexible (PEG) | IRAK4 degrader-1 | IRAK4 | Not Specified | Not Specified | Not Specified | Not Reported | [7] |
Disclaimer: The data presented above is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
The data suggests that the rigid spirocyclic linker in KTX-951 contributes to its high degradation potency for IRAK4, Ikaros, and Aiolos, with DC50 values in the low nanomolar range.[6] In comparison, a PEG-linked IRAK4 PROTAC (Compound 9) also demonstrated potent degradation, albeit with a slightly higher DC50.[5] Notably, the alkyl chain-linked PROTAC (Compound 3) was significantly less effective, highlighting the critical role of linker composition in achieving efficient degradation.[5]
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental procedures used to evaluate PROTAC efficacy.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Determining PROTAC Efficacy
The primary metrics for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are typically determined using Western blotting.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Experimental Protocols
Determination of DC50 and Dmax by Western Blotting
This protocol outlines the general steps for assessing the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., OCI-Ly10) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., IRAK4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general overview of how to assess the oral bioavailability of a PROTAC.
1. Animal Dosing:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Administer the PROTAC compound either intravenously (IV) via the tail vein or orally (PO) by gavage at a specific dose (e.g., 10 mg/kg).
2. Blood Sampling:
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
3. Sample Preparation and Analysis:
-
Extract the PROTAC from the plasma samples using protein precipitation with a solvent like acetonitrile.
-
Analyze the concentration of the PROTAC in the plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters, including the area under the curve (AUC) for both IV and PO administration, using appropriate software.
-
Determine the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.[8]
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. The available data on IRAK4 degraders suggests that rigid linkers, such as those incorporating the this compound moiety, can lead to highly potent PROTACs with favorable in vivo properties. While flexible linkers like PEG can also yield potent degraders, a systematic evaluation of different linker types is crucial in the optimization process for any given target. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel PROTAC molecules, ultimately aiding in the development of more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs | DC Chemicals [dcchemicals.com]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
7-Azaspiro[3.5]nonane vs. Piperidine: A Comparative Guide for Drug Design
In the landscape of medicinal chemistry, the piperidine (B6355638) ring stands as a cornerstone scaffold, integral to the structure of numerous approved pharmaceuticals. Its synthetic tractability and favorable physicochemical properties have established it as a "privileged structure." However, the continuous drive for novel chemical entities with enhanced drug-like properties has spurred the exploration of bioisosteric replacements. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a compelling alternative, offering a unique three-dimensional architecture. This guide provides a comprehensive, data-supported comparison of 7-azaspiro[3.5]nonane and piperidine for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a core scaffold is pivotal as it profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The rigid, three-dimensional structure of 7-azaspiro[3.5]nonane offers a distinct contrast to the more flexible piperidine ring, which can lead to significant differences in key physicochemical parameters.
| Property | 7-Azaspiro[3.5]nonane Analog | Piperidine Analog | Rationale for Difference |
| Lipophilicity (cLogP/LogD) | Generally Lower | Generally Higher | The spirocyclic nature of 7-azaspiro[3.5]nonane can lead to a more compact structure with a smaller surface area, which can reduce lipophilicity compared to the more extended conformation of piperidine. |
| Aqueous Solubility | Potentially Improved | Variable | Lower lipophilicity and a more polar surface area due to the constrained conformation can contribute to improved aqueous solubility for 7-azaspiro[3.5]nonane-containing compounds. |
| Metabolic Stability (t½) | Often Increased | Susceptible to Oxidation | The spirocyclic core of 7-azaspiro[3.5]nonane can block or alter sites of metabolism, particularly oxidation at positions adjacent to the nitrogen atom, which is a common metabolic pathway for piperidines.[1] This can lead to increased metabolic stability and a longer half-life. |
| Permeability (e.g., Caco-2) | Good | Good | Both scaffolds generally exhibit good permeability, a prerequisite for oral absorption.[1] |
| Three-Dimensional Shape | Rigid, Defined | Flexible, Multiple Conformations | The fixed, three-dimensional orientation of substituents on the 7-azaspiro[3.5]nonane scaffold can lead to more specific interactions with biological targets. |
Pharmacological Implications: Enhancing Potency and Selectivity
The rigid conformation of the 7-azaspiro[3.5]nonane scaffold can significantly impact a molecule's interaction with its biological target. By pre-organizing substituents into a specific orientation, it can enhance binding affinity and selectivity compared to the conformationally flexible piperidine ring.
A notable example is in the development of G protein-coupled receptor 119 (GPR119) agonists, where derivatives of 7-azaspiro[3.5]nonane have been successfully explored. The optimization of substituents on the 7-azaspiro[3.5]nonane core has led to the identification of potent GPR119 agonists with desirable pharmacokinetic profiles. While direct side-by-side comparisons with identical piperidine analogs are not always the primary focus of such studies, the successful development of these series underscores the potential of the spirocyclic scaffold in achieving high target potency.
Similarly, in the realm of oncology, 7-azaspiro[3.5]nonane-containing compounds have been investigated as covalent inhibitors of the KRAS G12C mutant protein, a key target in various cancers. The rigid scaffold can optimally position the reactive group for covalent modification of the target cysteine residue.
Synthetic Accessibility
Piperidine and its derivatives are readily available and benefit from a vast and well-established synthetic toolbox. The synthesis of 7-azaspiro[3.5]nonane derivatives can be more complex, often requiring multi-step sequences. However, advances in synthetic methodologies are making this scaffold increasingly accessible for drug discovery programs.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 7-azaspiro[3.5]nonane and piperidine derivatives are provided below.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a 2-3 fold excess of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (CLint) can be calculated from the half-life.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma (Caco-2) cell monolayer as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts with a microporous membrane
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like Lucifer yellow)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
On the day of the experiment, wash the cell monolayers with transport buffer.
-
Add the test compound (at a typical concentration of 10 µM) to the apical (A) or basolateral (B) chamber.
-
At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber (B or A, respectively).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the potential for active efflux.
Mandatory Visualizations
Conclusion
The 7-azaspiro[3.5]nonane scaffold presents a valuable and increasingly accessible alternative to the traditional piperidine ring in drug design. Its inherent three-dimensionality and potential to favorably modulate key physicochemical and pharmacokinetic properties, such as lipophilicity, solubility, and metabolic stability, make it an attractive building block for the development of novel therapeutics. While the synthetic complexity can be greater than that of simple piperidines, the potential gains in pharmacological profile warrant its consideration in modern drug discovery campaigns. Further direct comparative studies will continue to delineate the specific advantages of this and other spirocyclic scaffolds, paving the way for the next generation of innovative medicines.
References
The Ascendancy of a Spirocycle: A Comparative Guide to the Bioisosteric Replacement of Piperidine with 7-Azaspiro[3.5]nonane
In the landscape of medicinal chemistry, the piperidine (B6355638) ring is a cornerstone, embedded in the architecture of a multitude of approved drugs. Its synthetic tractability and favorable physicochemical properties have long established it as a privileged scaffold. However, the relentless pursuit of novel chemical matter with enhanced drug-like properties has propelled the exploration of bioisosteric replacements. Among these, the 7-azaspiro[3.5]nonane scaffold has emerged as a compelling alternative, offering a rigid, three-dimensional framework that can confer significant advantages in drug design.
This guide provides a comprehensive, data-driven comparison of 7-azaspiro[3.5]nonane and piperidine for researchers, scientists, and drug development professionals. We delve into their comparative physicochemical properties, metabolic stability, and impact on biological activity, supported by detailed experimental protocols and visualizations to inform rational drug design.
Physicochemical Properties: A Tale of Two Scaffolds
The decision to incorporate a specific scaffold into a drug candidate is heavily influenced by its effect on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The rigid, spirocyclic nature of 7-azaspiro[3.5]nonane offers a distinct departure from the more flexible piperidine ring. While direct, head-to-head experimental data for a wide range of analogous compounds is still emerging, the available literature on related spirocyclic systems points to key differences in their physicochemical properties.[1]
The increased fraction of sp3-hybridized carbon atoms in 7-azaspiro[3.5]nonane imparts a greater degree of three-dimensionality compared to the flatter piperidine ring. This can be advantageous for exploring complex binding pockets and improving target selectivity.[1] Furthermore, the introduction of a spirocyclic center can lead to an increase in aqueous solubility. For instance, a 7-oxa-2-azaspiro[3.5]nonane derivative of the local anesthetic Bupivacaine was found to have increased water solubility compared to its piperidine-containing counterpart.[2][3]
| Property | Piperidine | 7-Azaspiro[3.5]nonane | Key Considerations |
| Molecular Weight ( g/mol ) | 85.15 | 125.21 | The higher molecular weight of the spirocycle needs to be considered in the context of overall drug-like properties. |
| Calculated LogP (XLogP3) | 1.1 | 1.8 | The increased lipophilicity of the 7-azaspiro[3.5]nonane scaffold may be beneficial for membrane permeability but could also impact solubility and off-target effects. |
| Fraction of sp3 Carbons (Fsp3) | 1.00 | 1.00 | Both are fully saturated, but the spirocyclic nature of 7-azaspiro[3.5]nonane provides a more defined 3D geometry. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 12.0 Ų | The basic nitrogen atom is the primary contributor to the TPSA in both parent scaffolds. |
| Basicity (pKa of conjugate acid) | ~11.2 | Comparable to slightly lower | The pKa can be modulated by substituents, but the inherent basicity influences the ionization state at physiological pH, affecting permeability and target engagement.[1] |
Metabolic Stability: Engineering Resistance to Biotransformation
A significant challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and short duration of action. The piperidine ring is susceptible to cytochrome P450-mediated oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1] The strategic replacement of piperidine with a spirocyclic scaffold like 7-azaspiro[3.5]nonane can block these metabolic "hot spots". The quaternary spirocyclic carbon atom is inherently resistant to oxidation, which can lead to a more robust metabolic profile and an extended in vivo half-life.[1]
While direct comparative data for 7-azaspiro[3.5]nonane is limited, studies on other spirocyclic bioisosteres of piperidine have demonstrated this principle. For example, the replacement of piperidine with a 1-azaspiro[3.3]heptane moiety in a model compound resulted in a notable increase in metabolic stability in human liver microsomes.
| Parameter | Piperidine-Containing Compounds | 7-Azaspiro[3.5]nonane-Containing Compounds | Rationale for Improvement |
| Primary Metabolic Pathways | Oxidation at α- and β-positions to nitrogen, N-dealkylation. | Potentially altered; the spirocyclic core can block sites of metabolism. | The quaternary carbon of the spirocycle is not susceptible to oxidation, and the rigid conformation can sterically hinder enzymatic attack at other positions.[1][4] |
| In Vitro Half-life (t½) in Liver Microsomes | Variable, can be short. | Potentially longer. | Reduced susceptibility to CYP450-mediated metabolism can lead to a slower rate of clearance.[1] |
| Intrinsic Clearance (Clint) | Can be high. | Potentially lower. | A lower rate of metabolic turnover results in lower intrinsic clearance. |
Biological Activity and Target Engagement
The rigid conformation of the 7-azaspiro[3.5]nonane scaffold can have a profound impact on a molecule's interaction with its biological target. By locking the orientation of substituents in a more defined three-dimensional space, it can lead to enhanced binding affinity and selectivity compared to the conformationally flexible piperidine ring.[1] This has been successfully demonstrated in the development of agonists for G protein-coupled receptor 119 (GPR119) and covalent inhibitors of the KRAS G12C mutant.
GPR119 Agonists for Metabolic Disorders
GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[5] Its activation in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[5] Several potent GPR119 agonists incorporating the 7-azaspiro[3.5]nonane scaffold have been developed.[1][6] In one such series, optimization of substituents on the 7-azaspiro[3.5]nonane core led to the identification of a highly potent agonist, demonstrating the utility of this scaffold in achieving high target potency.[1]
KRAS G12C Inhibitors in Oncology
The KRAS protein is a key signaling node, and the G12C mutation is a prevalent driver in several cancers. The development of covalent inhibitors that trap the KRAS G12C protein in its inactive state has been a significant breakthrough. The 7-azaspiro[3.5]nonane scaffold has been incorporated into such inhibitors, where its rigid structure helps to optimally position the reactive group for covalent modification of the target cysteine residue, while other substituents can be tailored to interact with the protein surface.[5]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately comparing the performance of different molecular scaffolds. Below are methodologies for two key in vitro assays used to assess drug-like properties.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic lability).
-
Human Liver Microsomes (HLM), pooled from multiple donors.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile (B52724) with an internal standard for quenching the reaction and for sample analysis.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the desired starting concentration in the reaction buffer.
-
In a 96-well plate, add the HLM and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.
-
Once all time points are collected, centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining test compound at each time point.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k), and t½ = 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound and to identify whether it is a substrate of efflux transporters such as P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells and cell culture reagents.
-
Transwell® inserts (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., lucifer yellow).
-
P-gp inhibitor (e.g., verapamil) for efflux studies.
-
LC-MS/MS system for sample analysis.
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
For the apical-to-basolateral (A-to-B) permeability assessment, add the test compound to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber and replace the volume with fresh transport buffer.
-
For the basolateral-to-apical (B-to-A) permeability assessment (to determine active efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.[1]
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.[1]
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.[1]
-
Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)) to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.[1]
Conclusion
The 7-azaspiro[3.5]nonane scaffold presents a compelling and strategic alternative to the traditional piperidine ring in modern drug discovery. Its inherent three-dimensionality and potential to favorably modulate key physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability, make it an attractive building block for the development of novel therapeutics.[1][2] While more direct, side-by-side comparative studies with analogous piperidine-containing compounds are needed to fully delineate its advantages, the existing evidence strongly suggests that the exploration of 7-azaspiro[3.5]nonane and other spirocyclic systems is a fruitful strategy for expanding chemical space and discovering the next generation of innovative medicines.[1] Researchers are encouraged to consider this scaffold in their lead optimization efforts, particularly when aiming to improve the ADME profile of a drug series.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
7-Azaspiro[3.5]nonane vs. Azaspiro[3.3]heptane: A Comparative Guide for Drug Discovery Scaffolds
In the landscape of medicinal chemistry, the deliberate design of molecular scaffolds that impart favorable three-dimensionality and physicochemical properties is paramount to successful drug development. Among the spirocyclic systems that have garnered significant interest, 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane have emerged as valuable motifs. This guide provides an objective comparison of these two scaffolds, supported by available experimental and computational data, to assist researchers, scientists, and drug development professionals in their strategic selection for novel therapeutic design.
Physicochemical Properties: A Head-to-Head Comparison
The inherent rigidity and three-dimensional nature of spirocyclic scaffolds like 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane significantly influence the physicochemical properties of drug candidates, thereby impacting their absorption, distribution, metabolism, and excretion (ADME) profiles. While a comprehensive experimental dataset for a direct comparison is not extensively available in the public domain, the following tables summarize key computed and experimental properties for the parent scaffolds and representative derivatives.
Table 1: General Physicochemical Properties of Parent Scaffolds
| Property | 7-Azaspiro[3.5]nonane | Azaspiro[3.3]heptane | Data Source |
| Molecular Formula | C₈H₁₅N | C₆H₁₁N | PubChem[1][2] |
| Molecular Weight ( g/mol ) | 125.21 | 97.16 | PubChem[1][2] |
| XLogP3 (Computed) | 1.8 | 0.7 | PubChem[1][2][3] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 12.0 Ų | PubChem[1][2] |
| pKa (Predicted) | 10.86 ± 0.40 | Not Widely Reported | ChemicalBook[4] |
| Physical State | Liquid (Predicted) | Not Widely Reported | BenchChem[3] |
Table 2: Comparative Properties of Functionalized Derivatives
It is important to note that the properties of derivatives are highly dependent on the nature and position of the substituents. The following table provides a conceptual comparison based on general trends observed for spirocycles in drug discovery.
| Property | 7-Azaspiro[3.5]nonane Derivatives | Azaspiro[3.3]heptane Derivatives | Key Considerations |
| Lipophilicity (logD) | Can be modulated by substituents. The larger carbon framework may contribute to higher lipophilicity compared to the smaller azaspiro[3.3]heptane core with identical substituents. | Often exhibit lower lipophilicity compared to their piperidine (B6355638) and other six-membered ring counterparts, which can be advantageous for improving solubility.[5][6] | The introduction of a spirocyclic center, particularly the smaller azaspiro[3.3]heptane, can be a strategy to reduce lipophilicity.[5][6] |
| Aqueous Solubility | The three-dimensional structure can disrupt crystal packing, potentially leading to improved solubility over planar analogs. | Generally show higher aqueous solubility than their cyclohexane (B81311) analogs.[7] This is a recognized advantage of this scaffold. | The smaller and more compact nature of the azaspiro[3.3]heptane scaffold may offer greater advantages in solubility enhancement. |
| Metabolic Stability | The rigid spirocyclic core can shield adjacent functional groups from metabolic enzymes, potentially improving stability. | The strained four-membered rings can influence metabolic pathways. Some studies suggest a trend towards higher metabolic stability.[7] | The specific substitution pattern is a critical determinant of metabolic stability for both scaffolds. |
| Three-Dimensionality | The spiro-fusion of a cyclobutane (B1203170) and a piperidine ring provides a distinct three-dimensional geometry.[3] | The fusion of two cyclobutane rings creates a highly rigid and defined three-dimensional structure with predictable exit vectors for substituents.[8] | Azaspiro[3.3]heptane offers a more compact and rigid structure, while 7-azaspiro[3.5]nonane provides a larger framework that can be explored. |
Biological Applications and Signaling Pathways
Both scaffolds have been successfully incorporated into a variety of biologically active compounds, demonstrating their utility in targeting a range of proteins.
The 7-azaspiro[3.5]nonane scaffold has been notably employed in the development of agonists for G protein-coupled receptors (GPCRs), such as GPR119, which is a target for the treatment of type 2 diabetes.[9][10][11] Additionally, derivatives of this scaffold have been investigated as covalent inhibitors of the KRAS G12C mutant protein, a critical target in oncology.[3][6]
The azaspiro[3.3]heptane scaffold has been widely explored as a bioisostere for common heterocycles like piperidine, morpholine, and piperazine.[5][8][12][13] Its rigid structure allows for the precise positioning of substituents, which can lead to improved target engagement and selectivity. This scaffold has been incorporated into inhibitors of various enzymes and receptors, including STAT3 inhibitors for cancer therapy and inhibitors of the SARS-CoV-2 3CL protease.[14]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections provide methodologies for the synthesis of the parent scaffolds and for the determination of key physicochemical properties.
Synthesis of 7-Oxo-2-azaspiro[3.5]nonane Intermediate
This protocol describes a two-step synthesis of a key intermediate for 7-azaspiro[3.5]nonane derivatives.[3][15]
-
Step 1: Cyclization Reaction
-
In a suitable reactor, dissolve compound 1 (a piperidine derivative) and compound 2 (a cyclobutanone (B123998) precursor) in N,N-dimethylformamide (DMF).
-
Add an acid-binding agent (e.g., a tertiary amine), a phase transfer catalyst, and an iodo metal salt to the reaction mixture.
-
Stir the reaction at an appropriate temperature and monitor for completion using a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, perform an aqueous work-up to isolate the crude cyclized product.
-
-
Step 2: Reduction
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add the 7-oxo-2-azaspiro[3.5]nonane precursor and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add Lithium Aluminum Hydride (LiAlH₄) in portions, maintaining the internal temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 4-8 hours.
-
Carefully quench the reaction by the sequential addition of water and an aqueous NaOH solution while maintaining a low temperature.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude 7-azaspiro[3.5]nonane.
-
The crude product can be purified by column chromatography.
-
Synthesis of 2,6-Diazaspiro[3.3]heptane
This protocol outlines a method for the synthesis of a disubstituted 2,6-diazaspiro[3.3]heptane.[16]
-
Step 1: Reductive Amination
-
For an aniline (B41778) derivative, form the iminium ion in dichloroethane in the presence of acetic acid.
-
For an alkyl amine, first form the imine in a toluene-methanol mixture.
-
Reduce the imine or iminium ion with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride.
-
-
Step 2: Cyclization
-
To a stirred solution of the product from Step 1 in THF, add a strong base such as potassium tert-butoxide (t-BuOK).
-
Heat the reaction mixture in a sealed tube at 70 °C.
-
Monitor the reaction for completion and add additional base if necessary.
-
After cooling, filter the reaction mixture and evaporate the solvents to yield the crude product.
-
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of a compound.[9]
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a solution of 1 M KCl.
-
-
Titration:
-
To a known volume of the test compound solution, add the KCl solution.
-
If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.
-
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
This is the traditional method for determining the partition coefficient (logP) or distribution coefficient (logD).
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare an aqueous buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4 for logD).
-
Use n-octanol that is pre-saturated with the aqueous buffer.
-
-
Partitioning:
-
Add a small volume of the stock solution to a mixture of n-octanol and the aqueous buffer in a vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully remove aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate the logP or logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Conclusion
Both 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane are valuable scaffolds in modern drug discovery, each offering a unique set of properties. The 7-azaspiro[3.5]nonane scaffold provides a larger, three-dimensional framework that has shown promise in modulating GPCRs and inhibiting challenging targets like KRAS. The azaspiro[3.3]heptane scaffold, with its more compact and rigid structure, is an excellent tool for reducing lipophilicity and improving aqueous solubility while serving as a bioisosteric replacement for common saturated heterocycles. The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the target protein, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-azaspiro[3.5]nonane-2-carboxaldehyde CAS#: 2306277-24-5 [chemicalbook.com]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Azaspiro[3.3]heptane|Research Chemical|RUO [benchchem.com]
- 15. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Navigating Metabolic Stability: A Comparative Guide to 7-Azaspiro[3.5]nonane Derivatives
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical step in the journey from discovery to clinical application. The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif, offering a unique three-dimensional architecture that can enhance metabolic stability and other desirable pharmacokinetic properties. This guide provides an objective comparison of the metabolic stability of 7-azaspiro[3.5]nonane derivatives, supported by experimental data, to aid in the strategic design and selection of next-generation therapeutics.
The inherent rigidity of the spirocyclic system in 7-azaspiro[3.5]nonane derivatives can shield metabolically susceptible sites from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. This often translates to a longer half-life and improved bioavailability compared to more flexible, non-spirocyclic analogs. This guide delves into the quantitative data that substantiates these claims, focusing on derivatives developed as GPR119 agonists and KRAS G12C inhibitors, two therapeutic areas where this scaffold has shown significant promise.
Comparative Metabolic Stability of 7-Azaspiro[3.5]nonane Derivatives
The following table summarizes the in vitro metabolic stability of selected 7-azaspiro[3.5]nonane derivatives in human and rat liver microsomes. The data, compiled from various studies, highlights the favorable metabolic profiles of these compounds, characterized by their half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Target | Species | t1/2 (min) | CLint (µL/min/mg protein) | Reference |
| Compound 54g | GPR119 Agonist | Rat | - | 13.6 | --INVALID-LINK-- |
| Compound 7b | KRAS G12C Inhibitor | Human | >120 | <5.8 | --INVALID-LINK-- |
| Compound 7b | KRAS G12C Inhibitor | Mouse | >120 | <5.8 | --INVALID-LINK-- |
| Comparator: Verapamil | - | Human | 15.6 | 88.7 | [General Literature Data] |
| Comparator: Propranolol | - | Rat | 12.8 | 108 | [General Literature Data] |
Note: The data presented is compiled from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
The metabolic stability of the 7-azaspiro[3.5]nonane derivatives cited in this guide was primarily assessed using in vitro microsomal stability assays. These assays are a cornerstone of early drug discovery, providing a reliable indication of a compound's susceptibility to Phase I metabolism.
Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.
Materials:
-
Test compounds (7-azaspiro[3.5]nonane derivatives)
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein precipitation: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, hepatocyte stability assays are often employed.
Objective: To determine the rate of metabolism of a test compound in intact liver cells (hepatocytes), which contain a full complement of drug-metabolizing enzymes and cofactors.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Test compounds
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Hepatocytes are thawed and seeded onto collagen-coated plates and allowed to attach.
-
Compound Incubation: The culture medium is replaced with medium containing the test compound.
-
Time-course sampling: At various time points, the reaction is terminated by adding a cold organic solvent.
-
Analysis: The samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.
Visualizing the Workflow and Metabolic Pathways
To provide a clearer understanding of the experimental process and the underlying biological pathways, the following diagrams have been generated.
Comparative ADME Profiling of Novel 7-Azaspiro[3.5]nonane Analogs for Drug Discovery
A comprehensive guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of a series of 7-azaspiro[3.5]nonane analogs. This document provides a comparative analysis of key ADME parameters, detailed experimental protocols for the assays conducted, and visualizations of the screening workflow.
The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry. Its inherent three-dimensional nature can lead to improved physicochemical properties and novel intellectual property.[1] The rigid framework allows for precise orientation of substituents, making it an attractive core for the development of new chemical entities.[1] As with any promising series of compounds, a thorough understanding of their ADME profile is critical for successful drug development. Early assessment of ADME properties is essential for identifying and mitigating potential liabilities, thereby reducing the likelihood of late-stage clinical failures.[2][3]
This guide presents a comparative ADME profile of a representative set of 7-azaspiro[3.5]nonane analogs (Compounds A-D), highlighting their performance in key in vitro assays. The data presented herein is intended to serve as a practical example for researchers working with this and similar spirocyclic scaffolds.
Data Presentation: Comparative ADME Profile
The following tables summarize the in vitro ADME properties of four hypothetical 7-azaspiro[3.5]nonane analogs. These compounds are assumed to be structurally related, with variations in their substituent groups that influence their ADME characteristics.
Table 1: Physicochemical Properties and Permeability
| Compound | Molecular Weight ( g/mol ) | LogD at pH 7.4 | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> B | Efflux Ratio (B -> A / A -> B) |
| Analog A | 350.45 | 2.1 | 75 | 15.2 | 1.1 |
| Analog B | 364.48 | 2.8 | 42 | 8.5 | 3.5 |
| Analog C | 378.51 | 1.5 | 110 | 12.3 | 0.9 |
| Analog D | 392.54 | 3.2 | 25 | 5.1 | 6.8 |
| Reference | |||||
| Atenolol | 266.34 | -1.7 | >1000 | <1.0 | <1.0 |
| Antipyrine | 188.23 | 0.4 | >1000 | >20.0 | <1.0 |
Data is hypothetical and for illustrative purposes.
Table 2: Metabolic Stability and Cytochrome P450 Inhibition
| Compound | Human Liver Microsome Stability (t½, min) | Human Hepatocyte Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) | CYP2D6 Inhibition (IC₅₀, µM) | CYP2C9 Inhibition (IC₅₀, µM) |
| Analog A | 45 | 90 | >50 | 25 | >50 |
| Analog B | 20 | 42 | 15 | >50 | 40 |
| Analog C | >60 | >120 | >50 | >50 | >50 |
| Analog D | 12 | 25 | 5 | 18 | 12 |
| Reference | |||||
| Verapamil | <10 | <20 | <1 | >50 | >50 |
| Quinidine | >60 | >120 | >50 | <1 | >50 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard industry practices.[3][4][5]
1. Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human drug absorption.[6][7] The Caco-2 cell line, derived from a human colorectal carcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the characteristics of the intestinal barrier.[6][8][9]
-
Cell Culture: Caco-2 cells are seeded on semipermeable membrane inserts in Transwell™ plates and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[6]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[7]
-
Assay Procedure: The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over a 2-hour incubation period.[6][7] For the bidirectional assay, the compound is also added to the basolateral side, and its transport to the apical side is measured to determine the efflux ratio.[6]
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. An efflux ratio greater than two is indicative of active drug efflux.[6]
2. Metabolic Stability Assay
Metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[10][11] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in liver microsomes or hepatocytes.[12]
-
Test Systems:
-
Human Liver Microsomes (HLM): These contain a high concentration of Phase I cytochrome P450 (CYP) enzymes.
-
Cryopreserved Human Hepatocytes: These contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.[12]
-
-
Incubation: The test compound (e.g., 1 µM) is incubated with either HLM or hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes) at 37°C.[10] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10]
-
Sample Analysis: The reaction is quenched with a cold organic solvent (e.g., acetonitrile), and the remaining parent compound is quantified by LC-MS/MS.[10]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[12]
3. Cytochrome P450 (CYP) Inhibition Assay
CYP inhibition assays are important for assessing the potential for drug-drug interactions (DDIs).[13][14] These assays determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major CYP isoforms.[13]
-
Test System: Human liver microsomes are used as the source of CYP enzymes.[13]
-
Procedure: A specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4) is incubated with HLMs in the presence of a range of concentrations of the test compound.[13][15][16]
-
Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[17]
-
Data Interpretation: The IC₅₀ value is calculated by plotting the percent inhibition of metabolite formation against the concentration of the test compound. Lower IC₅₀ values indicate a higher potential for DDI.[13]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the in vitro ADME assays and a conceptual signaling pathway that could be modulated by 7-azaspiro[3.5]nonane analogs.
Caption: In Vitro ADME Screening Cascade for 7-Azaspiro[3.5]nonane Analogs.
Caption: Conceptual Signaling Pathway Modulated by a 7-Azaspiro[3.5]nonane Analog.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro ADME Assays [conceptlifesciences.com]
- 3. nuvisan.com [nuvisan.com]
- 4. criver.com [criver.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. nuvisan.com [nuvisan.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an in vitro cytochrome P450 cocktail inhibition assay for assessing the inhibition risk of drugs of abuse. | Sigma-Aldrich [merckmillipore.com]
- 17. lnhlifesciences.org [lnhlifesciences.org]
A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane-Based Enzyme Inhibitors and Agonists
The 7-azaspiro[3.5]nonane scaffold has emerged as a versatile and privileged structural motif in medicinal chemistry, enabling the development of potent and selective modulators for a diverse range of biological targets. Its inherent three-dimensionality provides an advantageous framework for exploring chemical space, leading to compounds with improved pharmacological properties. This guide offers a head-to-head comparison of 7-azaspiro[3.5]nonane-based compounds targeting several key enzymes and receptors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides like anandamide.[1][2] Inhibition of FAAH enhances endocannabinoid signaling, offering therapeutic potential for pain, inflammation, and anxiety without the psychoactive side effects of direct cannabinoid receptor agonists.[2][3] The 7-azaspiro[3.5]nonane core has been successfully incorporated into potent urea-based covalent inhibitors of FAAH.[1][4]
Data Presentation: Comparative Potency of 7-Azaspiro[3.5]nonane-Based FAAH Inhibitors
The following table summarizes the inhibitory potency of representative 7-azaspiro[3.5]nonane urea (B33335) derivatives against human and rat FAAH. The potency is expressed as the second-order rate constant of inactivation (k_inact/K_i), which reflects the efficiency of covalent inhibition.
| Compound ID | Core Scaffold | Urea Moiety | k_inact/K_i (M⁻¹s⁻¹) - Human FAAH | k_inact/K_i (M⁻¹s⁻¹) - Rat FAAH | Reference |
| PF-04862853 (15p) | 7-Azaspiro[3.5]nonane | 3,4-Dimethylisoxazole | 4190 | 5820 | [4][5] |
| Lead Compound | 7-Azaspiro[3.5]nonane | Not specified | >1500 | Not Reported | [1] |
Experimental Protocols: FAAH Inhibition Assay
The inhibitory potency of these compounds is typically determined using a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate by FAAH.
Principle: The assay quantifies the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, such as arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), to a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. Inhibitors will decrease the rate of this reaction.
Materials:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., AAMCA)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds and FAAH enzyme solution to the microplate wells.
-
Pre-incubate the plate for a defined period (e.g., 5 minutes at 37°C) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).
-
The initial rates of the reaction are determined from the linear portion of the kinetic curves.
-
The k_inact and K_i values are then calculated by fitting the data to the appropriate equation for irreversible inhibition.
Mandatory Visualization: Endocannabinoid Signaling Pathway
Caption: Endocannabinoid signaling at the synapse and the role of FAAH inhibition.
G Protein-Coupled Receptor 119 (GPR119) Agonists
GPR119 is a Gs-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[6][7] Its activation stimulates the release of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[8][9] Several 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[6][8]
Data Presentation: Comparative Potency of 7-Azaspiro[3.5]nonane-Based GPR119 Agonists
The following table presents the in vitro potency of a key 7-azaspiro[3.5]nonane GPR119 agonist, expressed as the half-maximal effective concentration (EC50) for stimulating cAMP production.
| Compound ID | Core Scaffold | EC50 (nM) - Human GPR119 | Reference |
| 54g | 7-Azaspiro[3.5]nonane | 2.6 | [6] |
Experimental Protocols: GPR119 cAMP Accumulation Assay
The potency of GPR119 agonists is commonly assessed by measuring the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the receptor.
Principle: GPR119 activation leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. This assay quantifies the amount of cAMP produced in response to agonist stimulation, typically using a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX)
-
Test compounds (dissolved in DMSO)
-
cAMP detection kit (e.g., HTRF-based)
-
384-well white microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Seed the HEK293-hGPR119 cells into the microplate and incubate overnight.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate for a specified time (e.g., 30 minutes at room temperature) to allow for cAMP accumulation.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.
-
Incubate for 1 hour at room temperature.
-
Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and plot the values against the compound concentrations to determine the EC50 value using non-linear regression.
Mandatory Visualization: GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by an agonist.
KRAS G12C Covalent Inhibitors
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a key signaling protein, and its G12C mutation is a prevalent driver in various cancers.[10][11] The development of covalent inhibitors that specifically target the mutant cysteine residue has been a significant breakthrough. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C.[11][12] Note that these inhibitors are based on a 2,7-diazaspiro[3.5]nonane core, a close analog of the 7-azaspiro[3.5]nonane scaffold.
Data Presentation: Comparative Potency of 2,7-Diazaspiro[3.5]nonane-Based KRAS G12C Inhibitors
The following table summarizes the in vitro potencies of representative 2,7-diazaspiro[3.5]nonane derivatives against KRAS G12C, including inhibition of downstream signaling (pERK) and cell growth.
| Compound ID | pERK Inhibition IC50 (nM) (NCI-H358 cells) | Cell Growth Inhibition IC50 (nM) (NCI-H358 cells) | Reference |
| 1 | 24 | 26 | [10] |
| 7b | 1.1 | 1.3 | [11] |
Experimental Protocols: KRAS G12C Cellular Assay (pERK Inhibition)
The inhibitory effect of these compounds on KRAS G12C signaling is often evaluated by measuring the phosphorylation of downstream effectors like ERK.
Principle: Active KRAS G12C signals through the MAPK pathway, leading to the phosphorylation of ERK (pERK). Covalent inhibition of KRAS G12C blocks this signaling, resulting in a decrease in pERK levels. This can be quantified using methods like Western blotting or an immunoassay.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies (anti-pERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Plate the NCI-H358 cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against pERK and total ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescence substrate and capture the image.
-
Quantify the band intensities and normalize the pERK levels to total ERK levels.
-
Plot the normalized pERK levels against the compound concentrations to determine the IC50 value.
Mandatory Visualization: KRAS Signaling Pathway
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.
SARS-CoV-2 3C-like Protease (3CLpro) Inhibitors
The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development.[7][13] Spirocyclic compounds, including those with a 6-azaspiro[3.5]nonane core (a close analog to the 7-azaspiro scaffold), have demonstrated potent inhibitory activity against SARS-CoV-2 3CLpro.[7][13]
Data Presentation: Comparative Potency of Azaspiro[3.5]nonane-Based 3CLpro Inhibitors
The following table presents the in vitro inhibitory potency (IC50) of representative 6-azaspiro[3.5]nonane-derived inhibitors against SARS-CoV-2 and MERS-CoV 3CLpro.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 7c | SARS-CoV-2 3CLpro | 0.25 ± 0.03 | [7] |
| MERS-CoV 3CLpro | 0.08 ± 0.01 | [7] | |
| 8c | SARS-CoV-2 3CLpro | 0.08 ± 0.01 | [7] |
| MERS-CoV 3CLpro | 0.05 ± 0.01 | [7] |
Experimental Protocols: 3CLpro Inhibition Assay (FRET-based)
The inhibitory activity against 3CLpro is commonly determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Principle: This assay utilizes a peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors of 3CLpro will prevent this cleavage and thus the increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the 3CLpro enzyme in the assay buffer.
-
Serially dilute the test compounds in DMSO and then further dilute in the assay buffer.
-
Add the enzyme solution and the diluted test compounds to the microplate wells.
-
Incubate the plate for a short period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately monitor the increase in fluorescence over time in a plate reader.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the initial velocities against the compound concentrations to determine the IC50 value.
Mandatory Visualization: Experimental Workflow for 3CLpro Inhibition Assay
Caption: Workflow for a FRET-based 3CLpro inhibition assay.
References
- 1. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 7-Azaspiro[3.5]nonane Compounds
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its inherent three-dimensional nature offers advantages in potency, selectivity, and pharmacokinetic properties. This guide provides a comparative framework for understanding and evaluating the cross-reactivity profiles of 7-azaspiro[3.5]nonane derivatives, a critical step in preclinical drug development to ensure safety and efficacy.
While specific, comprehensive cross-reactivity data for 7-azaspiro[3.5]nonane compounds against a broad panel of off-targets is not extensively available in the public domain, this guide will utilize illustrative examples from structurally related spirocyclic compounds to highlight the principles and best practices for such profiling. The primary targets for which 7-azaspiro[3.5]nonane derivatives have shown promise are G-protein coupled receptor 119 (GPR119) and the SARS-CoV-2 3C-like protease (3CLpro).
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of the cross-reactivity of novel 7-azaspiro[3.5]nonane compounds, it is essential to present quantitative data in a structured format. The following tables provide a template for summarizing key selectivity data.
Table 1: Illustrative Cross-Reactivity Profile of a Spirocyclic GPR119 Agonist
This table presents a hypothetical selectivity profile for a 7-azaspiro[3.5]nonane-based GPR119 agonist against a panel of related G-protein coupled receptors (GPCRs). Lower EC50 or Ki values indicate higher potency, and a large fold-difference between the on-target and off-target values signifies high selectivity.
| Target | Class | Assay Type | Compound A (EC50/Ki, nM) | Selectivity (Fold vs. GPR119) |
| GPR119 (human) | Class A Orphan | cAMP Assay | 15 | - |
| GPR55 | Class A Orphan | β-Arrestin Assay | >10,000 | >667 |
| CB1 | Class A Cannabinoid | Radioligand Binding | >10,000 | >667 |
| CB2 | Class A Cannabinoid | Radioligand Binding | >10,000 | >667 |
| ADRB2 (β2-adrenergic) | Class A Adrenergic | Radioligand Binding | >10,000 | >667 |
| M1 (Muscarinic) | Class A Muscarinic | Radioligand Binding | >10,000 | >667 |
| H1 (Histamine) | Class A Histamine | Radioligand Binding | >10,000 | >667 |
| AT1 (Angiotensin) | Class A Angiotensin | Radioligand Binding | >10,000 | >667 |
| CCR5 | Class A Chemokine | Radioligand Binding | >10,000 | >667 |
| OPRM1 (μ-opioid) | Class A Opioid | Radioligand Binding | >10,000 | >667 |
Table 2: Illustrative Cross-Reactivity Profile of a Spirocyclic SARS-CoV-2 3CLpro Inhibitor
This table provides a template for the selectivity profiling of a 7-azaspiro[3.5]nonane-based SARS-CoV-2 3CLpro inhibitor against other human proteases to assess the potential for off-target effects.[1]
| Target Protease | Family | Assay Type | Compound B (IC50, µM) | Selectivity (Fold vs. 3CLpro) |
| SARS-CoV-2 3CLpro | Cysteine Protease | FRET Assay | 0.5 | - |
| Cathepsin L | Cysteine Protease | Fluorogenic Assay | >50 | >100 |
| Cathepsin B | Cysteine Protease | Fluorogenic Assay | >50 | >100 |
| Chymotrypsin | Serine Protease | Colorimetric Assay | >50 | >100 |
| Trypsin | Serine Protease | Colorimetric Assay | >50 | >100 |
| Thrombin | Serine Protease | Colorimetric Assay | >50 | >100 |
| Papain | Cysteine Protease | Fluorogenic Assay | >50 | >100 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of cross-reactivity.
Radioligand Binding Assay for GPCR Selectivity Profiling
This protocol is a standard method to determine the binding affinity of a compound to a panel of GPCRs.
a. Membrane Preparation:
-
Cells expressing the target GPCR are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b. Competitive Binding Assay:
-
A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., a 7-azaspiro[3.5]nonane derivative) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
c. Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
d. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Enzyme Inhibition Assay for Protease Selectivity Profiling
This protocol is used to determine the inhibitory activity of a compound against a panel of proteases.
a. Reagents and Buffers:
-
Purified recombinant protease enzymes.
-
A specific fluorogenic or colorimetric substrate for each protease.
-
Assay buffer appropriate for each enzyme's optimal activity.
b. Inhibition Assay:
-
The protease is pre-incubated with various concentrations of the test compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
c. Data Analysis:
-
The rate of the enzymatic reaction is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Confirming the Binding Mode of 7-Azaspiro[3.5]nonane Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a promising motif in medicinal chemistry, demonstrating potential across a range of therapeutic targets. Its inherent three-dimensional structure offers opportunities for enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] This guide provides a comparative analysis of the binding characteristics of 7-azaspiro[3.5]nonane derivatives targeting three key protein families: G-protein coupled receptor 119 (GPR119), Sigma-1 and Sigma-2 receptors, and the Dopamine D2 receptor. Experimental data, detailed protocols, and visual representations of relevant pathways and workflows are presented to facilitate a deeper understanding of the binding modes of these compelling ligands.
GPR119 Agonists: Targeting Type 2 Diabetes
GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, is a promising target for the treatment of type 2 diabetes.[2] Activation of GPR119 enhances glucose-dependent insulin (B600854) secretion and promotes the release of incretin (B1656795) hormones.[2] Several 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[3][4][5]
Comparative Biological Activity of GPR119 Agonists
The following table summarizes the in vitro agonistic activity of a selected 7-azaspiro[3.5]nonane derivative and a comparator compound.
| Compound | Target | Assay Type | EC50 (nM) |
| 7-Azaspiro[3.5]nonane Derivative (54g) | Human GPR119 | cAMP Assay | 1.8 |
| AR231453 (Comparator) | Human GPR119 | cAMP Assay | 25 |
Data compiled from published research.[4]
Experimental Protocol: GPR119 Agonist Activity Assay (cAMP Assay)
This protocol outlines a general method for assessing the agonist activity of 7-azaspiro[3.5]nonane derivatives at the GPR119 receptor by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[6]
Materials:
-
A cell line stably expressing human GPR119 (e.g., CHO-K1, HEK293).
-
Cell culture medium and supplements.
-
Test compounds (7-azaspiro[3.5]nonane derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
A reference GPR119 agonist.
-
A commercial cAMP assay kit (e.g., HTRF, Lance Ultra).
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in an assay buffer.
-
Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the plates on a compatible plate reader.
-
Data Analysis: Generate dose-response curves and calculate the EC50 values for each compound to determine their potency.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a Gs alpha subunit (Gαs) signaling cascade, leading to the production of cAMP and subsequent physiological responses.[2]
Binding Mode Insights
Recent cryo-electron microscopy studies of the GPR119-Gs complex with the agonist APD597 have provided valuable insights into the ligand binding pocket, which is predominantly hydrophobic.[7] Although a structure with a 7-azaspiro[3.5]nonane derivative is not yet available, molecular docking studies suggest these ligands occupy the same orthosteric site.[7] The spirocyclic core likely orients substituents to form key interactions within the hydrophobic pocket, while the piperidine (B6355638) nitrogen can be modified to optimize potency and pharmacokinetic properties.[4]
Sigma Receptor Ligands: A Pluripotent Target
Sigma receptors, with their subtypes Sigma-1 (S1R) and Sigma-2 (S2R), are intracellular proteins involved in a variety of cellular functions and are considered targets for neurological disorders and cancer.[8][9] Several 7-azaspiro[3.5]nonane derivatives have demonstrated high affinity for sigma receptors.
Comparative Binding Affinities of Sigma Receptor Ligands
| Compound | Target | Ki (nM) | Selectivity (S2R/S1R) |
| 2,7-Diazaspiro[3.5]nonane Derivative (4b) | Sigma-1 | 2.7 | 10 |
| 2,7-Diazaspiro[3.5]nonane Derivative (5b) | Sigma-1 | 13 | 7.8 |
| Haloperidol (Comparator) | Sigma-1 | 3.2 | ~100 |
| (+)-Pentazocine (Comparator) | Sigma-1 | 2.9 | >300 |
Data compiled from published research.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptors
This protocol describes a method to determine the binding affinity of test compounds for the Sigma-1 receptor using a competitive radioligand binding assay.[8][10]
Materials:
-
Receptor Source: Membranes from cells or tissues expressing Sigma-1 receptors (e.g., guinea pig brain homogenates).
-
Radioligand: [³H]-(+)-pentazocine.
-
Test Compounds: 7-azaspiro[3.5]nonane derivatives at various concentrations.
-
Non-specific Binding Control: A high concentration of a known Sigma-1 ligand (e.g., haloperidol).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filter plates, and a cell harvester.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, [³H]-(+)-pentazocine, and varying concentrations of the test compound or control.
-
Incubation: Incubate the mixture for 120 minutes at room temperature.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
Experimental Workflow: Virtual Screening for Sigma-1 Receptor Ligands
Computational methods like virtual screening are often employed to identify novel sigma receptor ligands.
Binding Mode Insights
While a crystal structure of a 7-azaspiro[3.5]nonane ligand bound to a sigma receptor is not available, a pharmacophore model for Sigma-1 ligands has been proposed.[11] This model generally includes a basic amine, a central hydrophobic region, and an additional hydrophobic or aromatic group. The 7-azaspiro[3.5]nonane scaffold can effectively present these features in a defined three-dimensional orientation, which may contribute to the high affinity observed for some derivatives.
Dopamine D2 Receptor Antagonists: Modulating Neurotransmission
The Dopamine D2 receptor (D2R) is a key target for antipsychotic medications.[12] The development of selective D2R antagonists is an active area of research to minimize side effects associated with non-selective ligands.[12]
Comparative Binding Affinities of D2 Receptor Ligands
| Compound | Target | Ki (nM) |
| 7-Azaspiro[3.5]nonane Analog | D2R | Hypothetical - requires specific data |
| Risperidone (Comparator) | D2R | 1.5 |
| Haloperidol (Comparator) | D2R | 1.2 |
| Eticlopride (Comparator) | D2R | 0.1 |
Data for comparator compounds from published research.
Experimental Protocol: X-ray Crystallography for Protein-Ligand Complex Structure Determination
X-ray crystallography is the gold standard for elucidating the precise binding mode of a ligand.[13] The following is a generalized protocol.
Procedure:
-
Protein Expression and Purification: Produce and purify a sufficient quantity of the target receptor (e.g., D2R).
-
Crystallization:
-
X-ray Diffraction Data Collection: Mount the protein-ligand complex crystals and collect diffraction data using a synchrotron X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and build an initial model of the protein-ligand complex. Refine the model against the experimental data.
-
Validation: Validate the final structure to ensure its quality and accuracy.
Experimental Workflow: Structure Determination by X-ray Crystallography
Binding Mode Insights
While a specific crystal structure of a 7-azaspiro[3.5]nonane derivative in complex with the D2R is not yet public, molecular docking studies and structure-activity relationships of related antagonists provide valuable clues.[15][16][17] The binding pocket of the D2R is known to have an aromatic microdomain.[18] It is hypothesized that the 7-azaspiro[3.5]nonane core positions aromatic substituents to interact with key residues such as Trp386, Phe389, and Phe390, while the basic nitrogen forms a crucial salt bridge with Asp114 in transmembrane helix 3, a common feature for aminergic GPCR ligands. The rigid spirocyclic nature of the scaffold can restrict the conformational flexibility of the ligand, potentially leading to higher affinity and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening | MDPI [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation | PLOS One [journals.plos.org]
- 17. All-Atom Molecular Dynamics Investigations on the Interactions between D2 Subunit Dopamine Receptors and Three 11C-Labeled Radiopharmaceutical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Azaspiro[3.5]nonane-2-ethanol: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 7-Azaspiro[3.5]nonane-2-ethanol, offering procedural guidance for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining a secure work environment.
Hazard Profile and Safety Recommendations
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profiles of analogous azaspiro compounds suggest several potential risks. The following table summarizes typical hazard statements and precautionary measures associated with this class of chemicals.
| Hazard Category | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocol: Waste Generation and Segregation
In a typical laboratory setting, waste containing this compound may be generated from various experimental procedures, including chemical synthesis, purification, and in-vitro or in-vivo studies.
Step 1: Identification of Waste Streams
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing paper, and empty chemical containers.
-
Liquid Waste: Unused or expired solutions, reaction mixtures, and solvent rinses from cleaning glassware.
Step 2: Waste Segregation
-
Immediately segregate waste containing this compound at the point of generation.
-
Use designated, clearly labeled, and chemically compatible waste containers.
-
Do not mix with other incompatible waste streams.
Step 3: Container Management
-
Keep waste containers tightly closed when not in use.[1]
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]
Disposal Workflow
The proper disposal of this compound must be conducted in accordance with institutional and local regulations. The following diagram outlines a general workflow for the safe disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[3][4]
-
Respiratory Protection: If working outside of a ventilated enclosure or if dust/aerosols are generated, use a respirator with an appropriate filter.[4]
2. Spill and Leak Management:
-
In the event of a spill, avoid dust formation and breathing vapors.[2]
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, contact your institution's EHS department immediately.
3. Final Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Disposal must be handled by a licensed and approved waste disposal company.[4]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
4. Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Contaminated clothing should be removed and washed before reuse.[4]
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling 7-Azaspiro[3.5]nonane-2-ethanol
Essential Safety and Handling Guide for 7-Azaspiro[3.5]nonane-2-ethanol
Immediate Safety Recommendations
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] A comprehensive risk assessment should be performed before commencing any work.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is summarized below. It is imperative to inspect all PPE for integrity before each use.
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.[1] | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene).[1][4] | Consult glove manufacturer's specifications for chemical compatibility and breakthrough time. |
| Body Protection | A flame-resistant laboratory coat is required. For tasks with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[1] | Protective clothing should be worn to prevent skin exposure.[3][5] |
| Respiratory Protection | Work should be performed in a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1] | Use a respirator conforming to NIOSH/MSHA or European Standard EN 149 if exposure limits are exceeded.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to ensure laboratory safety.
-
Preparation :
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.[5]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weighing papers, and paper towels should be collected in a designated, labeled, and sealed hazardous waste container.[1]
-
Liquid Waste : Unused or waste solutions of the compound should be collected in a separate, appropriately labeled hazardous waste container. Do not discharge into drains.[5]
-
Container Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with institutional and local regulations.[3][7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
